Bis(4-formylphenyl)phenylamine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
4-(N-(4-formylphenyl)anilino)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUAFMIJGIUWJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356089 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53566-95-3 | |
| Record name | Bis(4-formylphenyl)phenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-(Phenylimino)bisbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(4-formylphenyl)phenylamine: Properties, Synthesis, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(4-formylphenyl)phenylamine, with the CAS number 53566-95-3, is a triphenylamine derivative characterized by two reactive formyl groups. While direct applications in drug development for this specific compound are not extensively documented in current literature, its structural backbone and functional groups make it a highly valuable and versatile scaffold in medicinal chemistry. The triphenylamine core is a well-established photophore and electron-donating system, and the aldehyde functionalities serve as convenient handles for the synthesis of a wide array of derivatives, including Schiff bases and hydrazones, which have demonstrated significant biological activities. This technical guide provides a comprehensive overview of the known properties of this compound, a detailed experimental protocol for its synthesis, and explores its potential in drug discovery and development by examining the biological activities of related triphenylamine derivatives.
Core Properties of this compound
This compound, also known by its synonyms N,N-Bis(4-formylphenyl)aniline, 4,4'-Diformyltriphenylamine, and 4,4'-(Phenylimino)dibenzaldehyde, is a crystalline solid at room temperature.[1][2] Its core structure consists of a central nitrogen atom bonded to three phenyl rings, with two of the phenyl rings substituted with formyl groups at the para position.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.
| Property | Value | References |
| Molecular Formula | C₂₀H₁₅NO₂ | |
| Molecular Weight | 301.34 g/mol | |
| Appearance | White to light yellow to green powder/crystal | [1][2] |
| Melting Point | 140-146 °C | [1][2] |
| Boiling Point (Predicted) | 497.3 ± 30.0 °C | |
| Density (Predicted) | 1.235 ± 0.06 g/cm³ | |
| Solubility | Soluble in Toluene | |
| Purity | >95.0% (GC) | [1][2] |
Spectral Data
Detailed spectral data is crucial for the identification and characterization of this compound.
| Spectrum Type | Data |
| ¹H NMR (400 MHz, CDCl₃, δ ppm) | 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H) |
| ¹³C NMR (101 MHz, CDCl₃, δ ppm) | 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62 |
| IR (KBr, cm⁻¹) | 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758 |
| EI-MS (m/z) | 302.1131 [M+H]⁺ (Calculated for C₂₀H₁₅NO₂: 301.1121) |
Safety and Handling
This compound is associated with certain hazards and requires careful handling in a laboratory setting.
| Hazard Statement | Precautionary Statement |
| H317: May cause an allergic skin reaction. | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H413: May cause long lasting harmful effects to aquatic life. | P272: Contaminated work clothing should not be allowed out of the workplace. |
| P273: Avoid release to the environment. | |
| P280: Wear protective gloves. | |
| P302 + P352: IF ON SKIN: Wash with plenty of soap and water. | |
| P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. | |
| P501: Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.
Materials and Reagents
-
Triphenylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Cyclohexane
-
Sodium hydroxide (NaOH) solution (20%)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Ice bath
-
Standard laboratory glassware and stirring apparatus
Synthesis Procedure
-
Vilsmeier Reagent Formation: In a reaction vessel under an inert atmosphere and cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (0.53 mol) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF) (0.5 mol).
-
Addition of Substrate: To this mixture, add triphenylamine (0.05 mol).
-
Reaction: Heat the reaction mixture to 95 °C and stir continuously for 5 hours.
-
Work-up: After the reaction is complete, pour the resulting solution into water.
-
Neutralization: Neutralize the aqueous solution to a pH of 8 with a 20% sodium hydroxide (NaOH) solution.
-
Extraction: Extract the product with ethyl acetate (3 x 200 mL).
-
Washing and Drying: Wash the combined organic phase with water, dry over anhydrous magnesium sulfate (MgSO₄), and then filter.
-
Solvent Removal: Concentrate the organic phase under reduced pressure to remove the solvent.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent to yield the final product, N,N-bis(4-formylphenyl)aniline, as a yellow solid.
Caption: Synthesis workflow for this compound.
Potential Applications in Drug Discovery and Development
While this compound itself has not been extensively reported as a therapeutic agent, its structural features suggest significant potential as a scaffold for the development of novel drugs and diagnostic tools. The triphenylamine core is a key component in many functional organic materials, and its derivatives are of growing interest in medicinal chemistry.
As a Scaffold for Biologically Active Molecules
The two aldehyde groups on the this compound molecule are reactive sites that can be readily modified to synthesize a variety of derivatives. This makes it an excellent starting material for combinatorial chemistry and the generation of compound libraries for high-throughput screening.
-
Schiff Bases: The condensation of the aldehyde groups with primary amines leads to the formation of Schiff bases. Schiff bases are a well-known class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4][5][6] The triphenylamine core can enhance the biological activity of the resulting Schiff base derivatives.
-
Hydrazones: Reaction with hydrazines or hydrazides yields hydrazones. Hydrazone derivatives are also known to possess a wide range of pharmacological activities, including antimicrobial and antitubercular effects.[1][2][7][8]
Development of Fluorescent Probes for Bioimaging
Triphenylamine and its derivatives are known for their excellent photophysical properties, including high fluorescence quantum yields and large Stokes shifts.[9][10][11][12][13][14] These characteristics make them ideal candidates for the development of fluorescent probes for bioimaging. The aldehyde groups of this compound can be functionalized with specific recognition moieties to create probes that can selectively detect and image various biomolecules, ions, and cellular events. Such probes are invaluable tools in drug discovery for understanding disease mechanisms and evaluating the efficacy of therapeutic interventions.
References
- 1. Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic acid and 4-[3-(3,4-difluorophenyl)-4-formyl-1 H-pyrazol-1-yl]benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of carbon dot based Schiff bases and selective anticancer activity in glioma cells - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes [mdpi.com]
- 7. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Triphenylamine-based small-molecule fluorescent probes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Development of Fluorescent Probes for Detection and Imaging of Functional Biomolecules----Chinese Academy of Sciences [english.cas.cn]
- 11. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Novel Fluorescent Structures with Biological Applications [repository.rice.edu]
- 13. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 14. Development and Challenge of Fluorescent Probes for Bioimaging Applications: From Visualization to Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Bis(4-formylphenyl)aniline: A Comprehensive Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis(4-formylphenyl)aniline, a triphenylamine derivative featuring two aldehyde functionalities, is a versatile building block in organic synthesis. Its unique electronic and structural properties make it a valuable precursor for the development of a wide range of materials, including polymers, dyes, and pharmaceuticals. The electron-donating triphenylamine core coupled with the electron-withdrawing aldehyde groups allows for the facile synthesis of complex molecular architectures through various chemical transformations. This technical guide provides an in-depth overview of the synthesis and characterization of N,N-Bis(4-formylphenyl)aniline, offering detailed experimental protocols and comprehensive characterization data.
Synthesis of N,N-Bis(4-formylphenyl)aniline
The synthesis of N,N-Bis(4-formylphenyl)aniline can be effectively achieved through two primary cross-coupling methodologies: the Ullmann condensation and the Suzuki-Miyaura coupling. Both methods are robust and can be adapted to various laboratory settings.
Method 1: Ullmann Condensation
The Ullmann condensation is a classic and reliable method for the formation of C-N bonds, involving the copper-catalyzed reaction of an amine with an aryl halide.[1] For the synthesis of N,N-Bis(4-formylphenyl)aniline, aniline is reacted with two equivalents of a 4-halobenzaldehyde.
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add copper(I) iodide (CuI, 5-10 mol%), a ligand such as 1,10-phenanthroline (10-20 mol%), and a base, for instance, potassium phosphate (K₃PO₄, 2 equivalents).
-
Addition of Reactants: Add aniline (1 equivalent) and 4-bromobenzaldehyde (2.2 equivalents) to the flask.
-
Solvent Addition: Add anhydrous dioxane or toluene as the solvent.
-
Reaction Conditions: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the copper catalyst and inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford N,N-Bis(4-formylphenyl)aniline as a solid.
Method 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[2][3] This method offers a versatile and high-yielding route to N,N-Bis(4-formylphenyl)aniline. In this approach, a dihaloaniline is coupled with a formylphenylboronic acid.
-
Reaction Setup: In a round-bottom flask, dissolve 4,4'-dibromoaniline (1 equivalent) and 4-formylphenylboronic acid (2.5 equivalents) in a solvent mixture of toluene, ethanol, and water.
-
Addition of Base and Catalyst: Add an aqueous solution of a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (3 equivalents). Purge the mixture with an inert gas (argon or nitrogen) for 15-20 minutes. Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Reaction Conditions: Heat the reaction mixture to reflux (80-100 °C) and stir for 8-16 hours, monitoring the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate.
-
Extraction and Drying: Wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate eluent system) to yield pure N,N-Bis(4-formylphenyl)aniline.
Characterization Data
The structural confirmation and purity assessment of the synthesized N,N-Bis(4-formylphenyl)aniline are performed using various spectroscopic techniques. The expected data is summarized in the table below.
| Analysis | Expected Results |
| Appearance | Yellowish solid |
| Melting Point | 168-172 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.8-10.0 (s, 2H, -CHO), 7.7-7.9 (d, 4H, Ar-H), 7.2-7.5 (m, 9H, Ar-H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 191-192 (C=O), 152-154 (Ar-C), 135-137 (Ar-C), 130-132 (Ar-C), 128-130 (Ar-C), 124-126 (Ar-C), 120-122 (Ar-C) |
| FT-IR (KBr, cm⁻¹) | ~2820, 2730 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1590, 1490 (C=C stretch of aromatic ring), ~1320 (C-N stretch) |
| Mass Spectrometry (EI) | m/z (%): 301 (M⁺), 272 ([M-CHO]⁺), 244 ([M-2CHO]⁺) |
Visualized Workflows and Pathways
To further clarify the synthesis and logical relationships, the following diagrams are provided.
References
Spectroscopic Profile of 4,4'-Diformyltriphenylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,4'-diformyltriphenylamine, a key intermediate in the synthesis of various functional materials, including organic light-emitting diodes (OLEDs), hole-transporting materials, and pharmaceuticals. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with a robust experimental protocol for its synthesis.
Core Spectroscopic Data
The following tables summarize the key spectroscopic data for 4,4'-diformyltriphenylamine, facilitating easy reference and comparison for researchers.
Table 1: ¹H NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.90 | s | 2H | Aldehydic protons (-CHO) |
| 7.7 - 7.8 | m | 6H | Aromatic protons |
| 7.3 - 7.4 | m | 3H | Aromatic protons |
| 7.1 - 7.3 | m | 4H | Aromatic protons |
Table 2: ¹³C NMR Spectroscopic Data
Solvent: CDCl₃, Frequency: 101 MHz
| Chemical Shift (δ) ppm | Assignment |
| 191.05 | Aldehydic Carbonyl Carbon (-CHO) |
| 151.72 | Aromatic Carbon (C-N) |
| 145.56 | Aromatic Carbon |
| 131.70 | Aromatic Carbon |
| 130.58 | Aromatic Carbon |
| 130.21 | Aromatic Carbon |
| 129.34 | Aromatic Carbon |
| 126.48 | Aromatic Carbon |
| 125.62 | Aromatic Carbon |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3044, 3038 | Weak | Aromatic C-H Stretch |
| 2816, 2745 | Weak | Aldehydic C-H Stretch |
| 1691 | Strong | Aldehydic C=O Stretch |
| 1601, 1584, 1508 | Medium-Strong | Aromatic C=C Stretch |
| 1336 | Medium | C-N Stretch |
| 828, 772, 758 | Strong | C-H Bending (Out-of-plane) |
Table 4: Mass Spectrometry (MS) Data
| m/z | Ion |
| 302.1131 | [M+H]⁺ |
| 301.1121 | [M]⁺ (Calculated) |
Experimental Protocol: Synthesis of 4,4'-Diformyltriphenylamine
The synthesis of 4,4'-diformyltriphenylamine is commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds.[1]
Materials:
-
Triphenylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Cyclohexane
-
Sodium hydroxide (NaOH) solution (20%)
-
Ice
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃, 56.0 mL, 0.53 mol) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF, 38.0 mL, 0.5 mol) containing triphenylamine (12.3 g, 0.05 mol).[1]
-
After the addition is complete, heat the reaction mixture to 95 °C and maintain stirring for 5 hours.[1]
-
Upon completion of the reaction, carefully pour the resulting solution into a beaker containing crushed ice and water.
-
Neutralize the mixture to a pH of approximately 8 by the slow addition of a 20% sodium hydroxide (NaOH) solution.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent.[1]
-
Collect the fractions containing the desired product and evaporate the solvent under reduced pressure to yield N,N-bis(4-formylphenyl)aniline as a yellow solid. The reported yield is approximately 76%, with a melting point of 120-123 °C.[1]
Visualization of the Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of an organic compound like 4,4'-diformyltriphenylamine.
Caption: General workflow for the synthesis and spectroscopic analysis of an organic compound.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Crystal Structure of 4,4'-(Phenylimino)dibenzaldehyde
This technical guide provides a comprehensive overview of the methodologies involved in determining the crystal structure of 4,4'-(phenylimino)dibenzaldehyde. While a specific crystallographic information file (CIF) for 4,4'-(phenylimino)dibenzaldehyde is not publicly available in the searched databases, this guide outlines the synthesis, crystallization, and X-ray diffraction analysis protocols that would be employed for its structure determination. To illustrate the expected data and experimental parameters, information from a closely related and more complex molecule, 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde, is provided as a reference.
Synthesis of 4,4'-(Phenylimino)dibenzaldehyde
The synthesis of 4,4'-(phenylimino)dibenzaldehyde can be achieved through a condensation reaction. A plausible method involves the reaction of aniline with two equivalents of 4-formylbenzonitrile followed by reduction, or more directly, through a Buchwald-Hartwig amination or Ullmann condensation of aniline with a 4-halobenzaldehyde. A common synthetic route is the reaction of a primary amine with an aldehyde or ketone.[1][2][3]
Experimental Protocol: Synthesis
A typical synthesis would involve the condensation of 4,4'-diaminodiphenylamine with benzaldehyde. However, for the target molecule, a more direct approach would be the reaction of aniline with 4-chlorobenzaldehyde under palladium catalysis.
Materials:
-
Aniline
-
4-chlorobenzaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk flask is added Pd(OAc)₂, XPhos, and NaOtBu.
-
The flask is evacuated and backfilled with argon.
-
Aniline, 4-chlorobenzaldehyde, and anhydrous toluene are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred for 24 hours.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 4,4'-(phenylimino)dibenzaldehyde.
Single Crystal Growth
Obtaining a high-quality single crystal is a critical and often challenging step for X-ray diffraction analysis.[4] For organic compounds like 4,4'-(phenylimino)dibenzaldehyde, several techniques can be employed. The choice of solvent is crucial for successful crystallization.[5][6]
Experimental Protocol: Crystal Growth by Slow Evaporation
Materials:
-
Purified 4,4'-(phenylimino)dibenzaldehyde
-
A suitable solvent or solvent system (e.g., ethyl acetate, dichloromethane, ethanol/water mixture)
Procedure:
-
A nearly saturated solution of 4,4'-(phenylimino)dibenzaldehyde is prepared in a chosen solvent at room temperature or with gentle heating.[7]
-
The solution is filtered through a syringe filter to remove any particulate matter into a clean crystallizing dish or vial.
-
The container is loosely covered to allow for slow evaporation of the solvent.[5][6]
-
The container is placed in a vibration-free environment and left undisturbed for several days to weeks.
-
As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.
X-ray Diffraction Analysis
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms in the crystal lattice.[4][7]
Experimental Protocol: Single-Crystal X-ray Diffraction
Crystal Mounting:
-
A suitable crystal (typically >0.1 mm in all dimensions) is selected under a microscope.[4]
-
The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.[7]
Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K or 296 K) to minimize thermal vibrations.
-
A monochromatic X-ray beam is directed at the crystal.[4]
-
The crystal is rotated, and the diffraction pattern is collected on a detector, such as a CCD area detector.
-
Data collection parameters (e.g., exposure time, frame width) are optimized.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is refined against the experimental data to improve the accuracy of atomic coordinates, bond lengths, and bond angles.
Data Presentation
The following tables summarize the expected crystallographic data for 4,4'-(phenylimino)dibenzaldehyde, with data from a related compound provided for reference.
Table 1: Crystallographic Data for 4,4'-(Phenylimino)dibenzaldehyde (Hypothetical)
| Parameter | Value |
| Chemical Formula | C₂₀H₁₅NO₂ |
| Formula Weight | 301.35 |
| Crystal System | Not Determined |
| Space Group | Not Determined |
| a (Å) | Not Determined |
| b (Å) | Not Determined |
| c (Å) | Not Determined |
| α (°) | Not Determined |
| β (°) | Not Determined |
| γ (°) | Not Determined |
| Volume (ų) | Not Determined |
| Z | Not Determined |
| Calculated Density (g/cm³) | Not Determined |
| Absorption Coeff. (mm⁻¹) | Not Determined |
| F(000) | Not Determined |
Table 2: Crystallographic Data for 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde[8]
| Parameter | Value |
| Chemical Formula | C₃₅H₂₄N₄O₂ |
| Formula Weight | 532.58 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.2518 (14) |
| b (Å) | 18.380 (2) |
| c (Å) | 25.860 (3) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 5348.1 (12) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.322 |
| Absorption Coeff. (mm⁻¹) | 0.08 |
| F(000) | 2224 |
Table 3: Data Collection and Refinement Details for 4,4′-{[4-(2,2′:6′,2′′-Terpyridin-4′-yl)phenyl]imino}dibenzaldehyde[8]
| Parameter | Value |
| Diffractometer | Bruker SMART CCD area-detector |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 296 |
| θ range for data collection (°) | 1.4 to 25.0 |
| Reflections collected | 36182 |
| Independent reflections | 4712 |
| R(int) | 0.037 |
| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.123 |
| R indices (all data) | R₁ = 0.063, wR₂ = 0.134 |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental process from synthesis to final structure determination.
Caption: Workflow from synthesis to crystal structure analysis.
References
A Theoretical and Computational Guide to Bis(4-formylphenyl)phenylamine: Exploring its Potential in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches to studying Bis(4-formylphenyl)phenylamine, a triphenylamine derivative with significant potential in materials science. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established methodologies for its synthesis, characterization, and computational analysis based on closely related and well-documented analogues, such as Tris(4-formylphenyl)amine. This guide is intended to serve as a foundational resource for researchers initiating studies on this molecule, particularly in the fields of organic electronics and nonlinear optics. We present proposed experimental protocols, detail the theoretical frameworks for computational analysis, and provide illustrative workflows to guide future research endeavors.
Introduction
Triphenylamine and its derivatives are a cornerstone of modern materials chemistry, renowned for their exceptional hole-transporting properties which make them integral components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic devices. The introduction of functional groups, such as the formyl group (-CHO), onto the phenyl rings can significantly modulate the electronic and optical properties of the triphenylamine core. The formyl group, being an electron-withdrawing group, can influence the intramolecular charge transfer characteristics, leading to enhanced nonlinear optical (NLO) properties and altered energy levels (HOMO/LUMO).
This compound, with its two formyl groups, represents an intriguing molecule that balances the electronic modifications with synthetic accessibility. Its study is crucial for the rational design of new organic materials with tailored properties. This guide will delve into the theoretical underpinnings of its molecular structure and properties, and provide a roadmap for its computational investigation.
Proposed Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Controlled Vilsmeier-Haack Formylation
This proposed two-step protocol is designed to favor the synthesis of the di-substituted product.
Step 1: Formation of the Bis-iminium Intermediate
-
To a solution of triphenylamine (1.0 eq) in a suitable solvent (e.g., 1,2-dichloroethane), add phosphorus oxychloride (POCl₃, 2.5 eq) dropwise at 0 °C under an inert atmosphere (e.g., Argon).
-
Following the addition of POCl₃, add N,N-dimethylformamide (DMF, 2.3 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 95 °C for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure the consumption of the starting material and the formation of the bis-iminium salt intermediate.
Step 2: Hydrolysis to this compound
-
Cool the reaction mixture to room temperature and carefully pour it into a stirred solution of saturated sodium acetate.
-
Continue stirring until the hydrolysis of the iminium salt is complete, as indicated by TLC or HPLC.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate this compound.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
NMR Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure and substitution pattern.
-
Mass Spectrometry: To verify the molecular weight of the product.
-
FT-IR Spectroscopy: To identify the characteristic vibrational modes, particularly the C=O stretching of the formyl groups.
-
UV-Vis Spectroscopy: To determine the electronic absorption properties.
-
Single-Crystal X-ray Diffraction: To determine the precise molecular geometry and packing in the solid state.
Theoretical and Computational Studies
Computational chemistry provides invaluable insights into the electronic structure and properties of molecules like this compound, guiding the design of new materials. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for these investigations.
Computational Methodology
A typical computational workflow for studying this molecule would involve:
-
Geometry Optimization: The molecular geometry would be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
-
Vibrational Frequency Analysis: To confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to simulate the IR spectrum.
-
Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and visualization of their distributions to understand the electronic transitions and charge transfer characteristics.
-
Electronic Absorption Spectra Simulation: Using TD-DFT to predict the UV-Vis absorption spectrum and assign the electronic transitions.
-
Nonlinear Optical (NLO) Properties Calculation: To predict the first hyperpolarizability (β) and understand the NLO response.
Data Presentation: Predicted Molecular Properties
The following table summarizes the kind of quantitative data that would be generated from such computational studies. The values presented here are hypothetical and representative for a molecule of this class.
| Parameter | Predicted Value | Method |
| Ground State Energy | -1077.5 Hartree | DFT/B3LYP/6-311+G(d,p) |
| HOMO Energy | -5.85 eV | DFT/B3LYP/6-311+G(d,p) |
| LUMO Energy | -2.45 eV | DFT/B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap (Eg) | 3.40 eV | DFT/B3LYP/6-311+G(d,p) |
| Dipole Moment (μ) | 4.5 D | DFT/B3LYP/6-311+G(d,p) |
| First Hyperpolarizability (β) | 350 x 10⁻³⁰ esu | DFT/B3LYP/6-311+G(d,p) |
| Maximum Absorption Wavelength (λmax) | 380 nm | TD-DFT/B3LYP/6-311+G(d,p) |
| Oscillator Strength (f) | 0.85 | TD-DFT/B3LYP/6-311+G(d,p) |
| Major Transition | HOMO -> LUMO | TD-DFT/B3LYP/6-311+G(d,p) |
Visualizations
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Computational Chemistry Workflow
Caption: General workflow for computational analysis of this compound.
Conclusion and Future Outlook
This compound is a promising yet underexplored molecule with significant potential for applications in materials science. This guide provides a comprehensive theoretical and computational framework to stimulate and direct future research on this compound. The proposed synthetic protocol offers a clear pathway to obtaining the molecule, while the outlined computational methodologies will enable a deep understanding of its electronic and optical properties.
Future work should focus on the successful synthesis and thorough characterization of this compound. Subsequent experimental and theoretical investigations into its performance in organic electronic devices are highly encouraged. The correlation of its computed properties with experimental results will be crucial for validating the theoretical models and for the rational design of the next generation of triphenylamine-based materials. While no direct applications in drug development have been identified, the rich electronic nature of this class of compounds may warrant future exploration in areas such as biosensing or photodynamic therapy.
References
An In-Depth Technical Guide on the Electronic and Optical Properties of Bis(4-formylphenyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-formylphenyl)phenylamine, also known as 4,4'-(phenylimino)dibenzaldehyde or N,N-Bis(4-formylphenyl)aniline, is an organic compound that belongs to the family of triphenylamine derivatives. Triphenylamine and its derivatives are well-regarded for their electron-donating capabilities and hole-transporting properties, making them valuable building blocks in the development of organic electronic materials. The presence of two formyl (-CHO) groups, which are electron-withdrawing, on the phenyl rings introduces unique electronic and optical characteristics to the molecule. This technical guide provides a comprehensive overview of the synthesis, electronic structure, and photophysical properties of this compound, aimed at researchers and professionals in materials science and drug development.
Molecular Structure and Synthesis
The molecular structure of this compound consists of a central nitrogen atom bonded to three phenyl rings, with two of these rings substituted at the para position with a formyl group.
Caption: Molecular Structure of this compound.
Experimental Protocol: Synthesis
A common method for the synthesis of this compound is through the Vilsmeier-Haack reaction, which involves the formylation of triphenylamine. While the direct threefold formylation to produce tris(4-formylphenyl)amine can be challenging and often results in a mixture of products, the reaction can be controlled to favor the disubstituted product.[1]
Materials:
-
Triphenylamine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium hydroxide (NaOH) solution (e.g., 20%)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/cyclohexane mixture
Procedure:
-
Vilsmeier Reagent Formation: In a reaction vessel, cool anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining a low temperature (e.g., 0-5 °C) to control the exothermic reaction.
-
Formylation Reaction: To the freshly prepared Vilsmeier reagent, add triphenylamine. The reaction mixture is then heated (e.g., to 90-95 °C) and stirred for several hours to allow for the formylation to proceed. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled and then carefully poured into ice water. The solution is then neutralized with a base, such as a sodium hydroxide solution, until it reaches a neutral or slightly basic pH.
-
Extraction and Purification: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate. The combined organic layers are then washed with water and brine, dried over an anhydrous drying agent like magnesium sulfate, and the solvent is removed under reduced pressure.
-
Chromatography: The crude product is purified by silica gel column chromatography using an appropriate eluent system, such as a mixture of ethyl acetate and cyclohexane, to isolate the pure this compound.
Caption: General workflow for the synthesis of this compound.
Electronic and Optical Properties
The electronic and optical properties of this compound are governed by the interplay between the electron-donating triphenylamine core and the electron-withdrawing formyl groups. This donor-acceptor character can lead to interesting photophysical phenomena.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 53566-95-3 | [2] |
| Molecular Formula | C₂₀H₁₅NO₂ | [2] |
| Molecular Weight | 301.34 g/mol | [2] |
| Appearance | White to light yellow to green powder/crystal | |
| Melting Point | 142-146 °C | [1] |
Table 2: Theoretical Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Method |
| HOMO Energy Level | -5.5 to -6.0 eV | DFT |
| LUMO Energy Level | -2.5 to -3.0 eV | DFT |
| HOMO-LUMO Gap | 2.5 to 3.5 eV | DFT |
Note: The values in Table 2 are illustrative and represent a probable range based on density functional theory (DFT) calculations for similar triphenylamine derivatives. Specific experimental or computational studies on this compound are required for precise values.
Table 3: Expected Photophysical Properties of this compound in Solution (Illustrative)
| Solvent | Absorption Max (λ_abs) | Emission Max (λ_em) | Quantum Yield (Φ_F) |
| Hexane | ~350-370 nm | ~400-430 nm | Moderate |
| Dichloromethane | ~360-380 nm | ~430-460 nm | Moderate to High |
| Acetonitrile | ~370-390 nm | ~450-490 nm | High |
Note: The values in Table 3 are illustrative and based on the expected solvatochromic behavior of donor-acceptor molecules. The absorption and emission maxima are likely to show a red-shift (bathochromic shift) with increasing solvent polarity.
Experimental Protocols for Characterization
UV-Visible Absorption and Fluorescence Spectroscopy:
-
Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity (e.g., hexane, toluene, dichloromethane, acetonitrile) with concentrations typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Absorption Measurement: Record the UV-Vis absorption spectra of the solutions using a spectrophotometer, typically from 200 to 800 nm.
-
Fluorescence Measurement: Using a spectrofluorometer, excite the samples at their respective absorption maxima (λ_abs) and record the emission spectra.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) can be determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄). The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. Subscripts "sample" and "ref" refer to the sample and the reference, respectively.
Cyclic Voltammetry:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Working Electrode: A glassy carbon electrode is typically used as the working electrode, with a platinum wire as the counter electrode and a Ag/AgCl or saturated calomel electrode (SCE) as the reference electrode.
-
Measurement: Dissolve a small amount of this compound in the electrolyte solution. Record the cyclic voltammogram by scanning the potential to measure the oxidation and reduction potentials. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard.
-
Data Analysis: From the onset of the oxidation and reduction peaks, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated using the following empirical formulas: E_HOMO = -[E_ox(onset) - E_Fc/Fc⁺(onset) + 4.8] eV E_LUMO = -[E_red(onset) - E_Fc/Fc⁺(onset) + 4.8] eV
Caption: Workflow for the characterization of electronic and optical properties.
Signaling Pathways and Logical Relationships
The electronic properties of this compound are dictated by the intramolecular charge transfer (ICT) from the electron-rich triphenylamine core to the electron-deficient formyl groups upon photoexcitation.
Caption: Intramolecular charge transfer pathway in this compound.
Conclusion
This compound is a versatile molecule with potential applications in organic electronics and materials science. Its synthesis via the Vilsmeier-Haack reaction is well-established, and its donor-acceptor architecture gives rise to interesting electronic and optical properties. While detailed experimental data is somewhat limited in the public domain, this guide provides the foundational knowledge, experimental protocols for characterization, and theoretical expectations for its behavior. Further research into the specific photophysical parameters and device applications of this compound is warranted to fully explore its potential.
References
An In-depth Technical Guide on the Solubility of Bis(4-formylphenyl)phenylamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-formylphenyl)phenylamine, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-Diformyltriphenylamine, is a complex organic molecule with applications in materials science, particularly as a building block for small molecule semiconductors. Its utility in various synthetic and formulation processes is critically dependent on its solubility in common organic solvents. This technical guide provides a comprehensive overview of the expected solubility of this compound, outlines a detailed experimental protocol for its quantitative determination, and presents a logical workflow for this process.
While specific quantitative solubility data for this compound is not extensively available in public literature, a qualitative indication suggests its solubility in toluene.[1] Based on the principles of "like dissolves like" and the known behavior of structurally related compounds such as aromatic aldehydes and phenylamines, we can infer its likely solubility profile. The molecule's large, nonpolar aromatic structure suggests a preference for nonpolar or moderately polar aprotic solvents, while the polar formyl groups may impart some solubility in more polar organic solvents. Aldehydes generally show decreasing solubility in polar solvents like water as the carbon chain length increases.[2][3][4][5] Phenylamine itself is only slightly soluble in water.[6]
Due to the limited availability of precise quantitative data, this guide emphasizes the experimental determination of solubility.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data for this compound in a range of common organic solvents remains largely unreported. The table below is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Chemical Class | Polarity (Dielectric Constant, ε at 20°C) | Temperature (°C) | Solubility (g/L) | Molar Solubility (mol/L) |
| Toluene | Aromatic Hydrocarbon | 2.38 | |||
| Tetrahydrofuran (THF) | Ether | 7.58 | |||
| Dichloromethane (DCM) | Halogenated Hydrocarbon | 9.08 | |||
| Acetone | Ketone | 21.0 | |||
| Acetonitrile | Nitrile | 36.6 | |||
| N,N-Dimethylformamide (DMF) | Amide | 38.3 | |||
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 47.2 | |||
| Ethanol | Alcohol (Protic) | 25.3 | |||
| Methanol | Alcohol (Protic) | 33.0 | |||
| Hexane | Aliphatic Hydrocarbon | 1.88 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following protocol details a reliable and widely used "shake-flask" method for determining the thermodynamic solubility of a compound. This method can be coupled with High-Performance Liquid Chromatography (HPLC) for accurate quantification.[7]
1. Materials and Equipment:
-
This compound (high purity)
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
2. Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course study can determine the minimum time to reach equilibrium.
3. Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any remaining undissolved solid.
-
Dilute the filtered, saturated solution with a known volume of a suitable solvent (often the same solvent or a mobile phase component) to bring the concentration within the linear range of the analytical method.
4. Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Develop a suitable HPLC method (select column, mobile phase, flow rate, and detector wavelength) to achieve good separation and detection of the analyte.
-
Inject the standard solutions to generate a calibration curve (peak area vs. concentration).
-
Inject the diluted sample solution and record the peak area.
-
Calculate the concentration of the diluted sample using the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of this compound in that solvent at the specified temperature.
Experimental Workflow Diagram
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathways and Logical Relationships
In the context of solubility determination, there are no biological signaling pathways. However, the logical relationship between the physicochemical properties of the solute and solvent and the resulting solubility can be visualized.
Caption: Factors Influencing Solubility.
References
- 1. chembk.com [chembk.com]
- 2. physical properties aldehydes ketones boiling point trends solubility odour smell effect of intermolecular bonding forces advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 3. britannica.com [britannica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide on the Thermal Stability of Bis(4-formylphenyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Thermal Analysis
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature or time. For organic molecules like Bis(4-formylphenyl)phenylamine, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the most critical methods for determining thermal stability, decomposition temperature, and other thermal transitions.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[1] This technique is essential for determining the decomposition temperature, identifying intermediate thermal events, and assessing the overall thermal stability of a material.[2]
-
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to identify phase transitions such as melting, crystallization, and glass transitions, providing a comprehensive thermal profile of the compound.[4]
Quantitative Thermal Data of Structurally Related Compounds
Direct, publicly available quantitative data on the thermal stability and decomposition temperature of this compound is limited. However, by examining structurally similar triphenylamine derivatives, a reasonable estimation of its thermal behavior can be inferred. The central triphenylamine core is known for its high thermal stability, and the nature and position of substituent groups can influence the onset of decomposition.
| Compound Name | 5% Weight Loss Temperature (TGA) | Decomposition Temperature (Peak) | Melting Point (°C) | Reference |
| Tris(4-bromophenyl)amine | 410 °C | Not Specified | 245 °C | Fictional Data for Illustration |
| 4,4'-Bis(diphenylamino)biphenyl | > 450 °C | ~500 °C | 154 °C | Fictional Data for Illustration |
| Poly[bis(triphenylamine) ether]s | > 410 °C | Not Specified | Not Applicable (Amorphous) | [5] |
Note: The data in this table, unless otherwise cited, is illustrative and based on general knowledge of triphenylamine-based materials. It serves to provide a comparative context for the expected thermal stability of this compound.
Experimental Protocols for Thermal Analysis
To ensure accurate and reproducible data, standardized experimental protocols for TGA and DSC are crucial. The following sections detail the methodologies for these key analyses.
Thermogravimetric Analysis (TGA) Protocol
This protocol outlines the general procedure for determining the thermal stability and decomposition profile of an organic compound like this compound.
Objective: To measure the mass loss of the sample as a function of temperature to determine its decomposition temperature and thermal stability.[1]
Instrumentation: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.[6]
Procedure:
-
Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a clean, inert crucible (e.g., alumina or platinum).[7]
-
Instrument Setup:
-
The crucible is placed on the TGA balance.
-
The furnace is sealed.
-
An inert purge gas (e.g., nitrogen or argon) is introduced at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[6]
-
-
Temperature Program:
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[8]
-
-
Data Acquisition: The instrument continuously records the sample's mass and temperature throughout the experiment.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine:
-
Onset of Decomposition: The temperature at which significant mass loss begins.
-
Decomposition Temperature (Td): Often reported as the temperature of the maximum rate of mass loss (the peak of the derivative TGA curve).
-
Residual Mass: The percentage of mass remaining at the end of the experiment.
-
Differential Scanning Calorimetry (DSC) Protocol
This protocol describes the general procedure for identifying thermal transitions in an organic compound.
Objective: To measure the heat flow to or from a sample as a function of temperature to determine melting points, glass transitions, and other phase changes.[3][4]
Instrumentation: A differential scanning calorimeter with a sample and reference cell.[9]
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is placed in an aluminum DSC pan, which is then hermetically sealed.[10]
-
Instrument Setup:
-
The sample pan and an empty reference pan are placed in the DSC cell.
-
An inert atmosphere is established using a purge gas like nitrogen.
-
-
Temperature Program:
-
A heat-cool-heat cycle is often employed to erase the sample's thermal history.[10]
-
The sample is heated at a controlled rate (e.g., 10 °C/min) over the desired temperature range.
-
-
Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:
-
Melting Point (Tm): Characterized by an endothermic peak.
-
Crystallization Temperature (Tc): Characterized by an exothermic peak upon cooling.
-
Glass Transition Temperature (Tg): Observed as a step-like change in the baseline.[4]
-
Visualized Experimental Workflow
The following diagrams illustrate the logical flow of a typical thermal analysis experiment.
Caption: Generalized workflow for thermal analysis experiments.
Conclusion
While specific, validated thermal decomposition data for this compound remains to be published, the experimental protocols outlined in this guide provide a robust framework for its determination. Based on the high thermal stability of the triphenylamine core structure observed in related molecules, it is anticipated that this compound will exhibit significant thermal stability, likely with a decomposition temperature well above 300 °C. For applications in drug development and materials science, it is imperative that researchers conduct empirical thermal analysis following the detailed methodologies presented herein to precisely characterize its thermal properties and ensure its suitability for the intended use.
References
- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 2. Streamlined synthesis of meta- or para-substituted triphenylamine[3]arenes and their hierarchical assembly into polyhedral cages - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Emissive triphenylamine functionalised 1,8-naphthalimide and naphthalene diimide fluorophores: aggregation, computation and biological studies - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound (purified by sublimation) 95.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. Reducing energy loss by developing luminescent triphenylamine functionalized electron acceptor for high performance organic solar cells - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]
Bis(4-formylphenyl)phenylamine molecular geometry and conformation
An In-depth Technical Guide to the Molecular Geometry and Conformation of Bis(4-formylphenyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-Diformyltriphenylamine, is a triphenylamine derivative of significant interest as a versatile building block in materials science and organic synthesis. Its molecular structure, characterized by a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with formyl groups at the para position, dictates its chemical reactivity and photophysical properties. This guide provides a detailed overview of the molecular geometry and conformational dynamics of this compound, drawing from available experimental and computational data on analogous structures.
Molecular Structure and Conformation
The core structure of this compound consists of a central triphenylamine (TPA) moiety. The nitrogen atom in the TPA core typically adopts a sp²-like hybridization, leading to a trigonal pyramidal or a nearly planar arrangement of the C-N-C bonds. The overall shape of the molecule is determined by the rotational freedom of the three phenyl rings around their respective C-N bonds.
Propeller-like Conformation
Triphenylamine and its derivatives are well-documented to adopt a non-planar, propeller-like conformation in the ground state. This arrangement arises from a balance between two competing factors:
-
π-Conjugation: Delocalization of the nitrogen lone pair electrons into the aromatic π-systems of the phenyl rings favors a planar geometry.
-
Steric Hindrance: Repulsive interactions between the ortho-hydrogen atoms on adjacent phenyl rings prevent the molecule from achieving full planarity.
The resulting compromise is a chiral, propeller-shaped structure where each phenyl ring is twisted out of the plane defined by the three carbon atoms attached to the central nitrogen. This fundamental conformational feature is also characteristic of the related molecule, 4-formylphenyl-diphenylamine.
Computational Analysis of Conformation
Quantitative Geometric Data
A definitive single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database. Therefore, precise experimental data on bond lengths, bond angles, and dihedral angles are not available. The data presented in the table below are generalized values for triphenylamine derivatives and should be considered as approximations for this compound.
| Parameter | Typical Value Range | Description |
| C-N Bond Length | 1.42 - 1.44 Å | The length of the bond between the central nitrogen and the phenyl ring carbons. |
| C-N-C Bond Angle | 118° - 120° | The angle between the three phenyl rings around the central nitrogen, approaching trigonal planar geometry. |
| Phenyl Ring Dihedral Angle | ~ 40° | The angle between the planes of adjacent phenyl rings, indicating the propeller-like twist.[1][2] |
| C=O Bond Length (formyl) | ~ 1.22 Å | Typical double bond length for a carbonyl group in an aldehyde. |
| C-C Bond Length (aromatic) | 1.38 - 1.40 Å | Standard bond length for carbon-carbon bonds within the phenyl rings. |
Experimental Protocols
Synthesis via Vilsmeier-Haack Formylation
The synthesis of this compound can be achieved through the direct formylation of triphenylamine using the Vilsmeier-Haack reaction. This reaction typically employs a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the formylating agent.
A notable aspect of this synthesis is that the reaction tends to stop after the introduction of two formyl groups.[3] The strong electron-withdrawing nature of the two formyl groups deactivates the aromatic system, making the introduction of a third formyl group (to produce tris(4-formylphenyl)amine) significantly more difficult.[3] This characteristic allows for the isolation of this compound as the major product under controlled conditions.
General Protocol:
-
Triphenylamine is dissolved in an appropriate solvent, such as DMF.
-
The solution is cooled in an ice bath.
-
Phosphorus oxychloride (POCl₃) is added dropwise to the cooled solution while stirring. The amount of POCl₃ is typically in stoichiometric excess relative to the desired degree of formylation.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to around 90-95°C for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and carefully poured into a beaker of ice water to quench the reaction and hydrolyze the intermediate iminium species.
-
The aqueous solution is neutralized with a base, such as sodium hydroxide or sodium bicarbonate, until a precipitate forms.
-
The crude product is collected by vacuum filtration, washed with water, and dried.
-
Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate).
Visualization of Conformational Features
The following diagram illustrates the key conformational relationship in this compound, highlighting the non-planar, propeller-like arrangement of the phenyl rings which is a result of the balance between electronic and steric effects.
References
The Advent and Synthesis of a Key Chemical Intermediate: 4,4'-Diformyltriphenylamine
A comprehensive technical guide on the discovery, historical synthesis, and experimental protocols for 4,4'-Diformyltriphenylamine, a pivotal building block in the advancement of materials science and organic electronics.
Introduction
4,4'-Diformyltriphenylamine, also known as 4,4'-(Phenylimino)bisbenzaldehyde, is a trifunctional aromatic amine that has garnered significant attention in the scientific community. Its unique molecular architecture, featuring a central nitrogen atom bonded to three phenyl rings, two of which are functionalized with aldehyde groups at the para positions, makes it a versatile precursor for a wide array of complex organic molecules. This guide delves into the historical context of its synthesis, provides detailed experimental methodologies for its preparation, and presents key characterization data. The primary applications of this compound lie in the synthesis of advanced materials, including Schiff base macrocycles, organic dyes for dye-sensitized solar cells (DSSCs), and polymers with unique photophysical properties.
Historical Context and Discovery
The synthesis of 4,4'-Diformyltriphenylamine is intrinsically linked to the development of one of the most important reactions in organic chemistry: the Vilsmeier-Haack reaction. First reported by Anton Vilsmeier and Albrecht Haack in 1927, this reaction provides a mild and efficient method for the formylation of electron-rich aromatic compounds. While the Vilsmeier-Haack reaction was established early in the 20th century, the specific application of this reaction to triphenylamine to yield its diformyl derivative appeared later in the scientific literature as the demand for functionalized triphenylamine-based materials grew.
Early investigations into the formylation of triphenylamine often resulted in a mixture of mono-, di-, and trisubstituted products. The optimization of reaction conditions to selectively favor the formation of 4,4'-Diformyltriphenylamine has been a subject of study, with a key publication in 2005 by Mallegol et al. detailing a practical and efficient synthesis. This work, while focused on the preparation of the trisubstituted analog, provided significant insights into controlling the degree of formylation and isolating the diformyl derivative in high yield.
Synthetic Methodologies
The primary and most widely employed method for the synthesis of 4,4'-Diformyltriphenylamine is the Vilsmeier-Haack reaction. This reaction involves the treatment of triphenylamine with a Vilsmeier reagent, which is typically generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
The Vilsmeier-Haack Reaction: A Step-by-Step Workflow
The synthesis can be broken down into three key stages: formation of the Vilsmeier reagent, electrophilic aromatic substitution, and hydrolysis.
Detailed Experimental Protocol
The following protocol is a widely cited method for the synthesis of 4,4'-Diformyltriphenylamine:
Materials:
-
Triphenylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ethyl acetate
-
Cyclohexane
-
Sodium hydroxide (NaOH) solution (20%)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon) and in an ice bath, slowly add phosphorus oxychloride (POCl₃) dropwise to a stirred solution of anhydrous N,N-dimethylformamide (DMF) and triphenylamine.
-
After the addition is complete, heat the reaction mixture to 95 °C and maintain stirring for 5 hours.
-
Upon completion of the reaction, cool the mixture and pour it into a beaker of ice water.
-
Neutralize the resulting solution to a pH of 8 using a 20% sodium hydroxide (NaOH) solution.
-
Extract the product with ethyl acetate (3 x 200 mL).
-
Wash the combined organic phases with water, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and cyclohexane (1:5, v/v) as the eluent to yield 4,4'-Diformyltriphenylamine as a yellow solid.[1]
Quantitative Data
The following table summarizes the key quantitative data for 4,4'-Diformyltriphenylamine and its synthesis via the Vilsmeier-Haack reaction.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₂₀H₁₅NO₂ | [1] |
| Molecular Weight | 301.34 g/mol | [1] |
| Melting Point | 142-146 °C | [1] |
| Appearance | White to light yellow to green powder/crystal | [1] |
| CAS Number | 53566-95-3 | [1] |
| Reaction Yield | 76% | [1] |
Spectroscopic Characterization Data
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H) | [1] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62 | [1] |
| IR (KBr, cm⁻¹) | 3044, 3038, 2816, 2745, 1691, 1601, 1584, 1508, 1336, 828, 772, 758 | [1] |
| EI-MS (m/z) | 302.1131 [M+H]⁺ (calculated for C₂₀H₁₅NO₂: 301.1121) | [1] |
Mechanism of the Vilsmeier-Haack Reaction
The synthesis of 4,4'-Diformyltriphenylamine via the Vilsmeier-Haack reaction proceeds through a well-established electrophilic aromatic substitution mechanism.
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile and attacks the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a chlorophosphate anion to generate the electrophilic chloroiminium ion, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of triphenylamine attacks the electrophilic carbon of the Vilsmeier reagent. The para-position of the phenyl rings is activated by the electron-donating nitrogen atom, leading to substitution at these positions. This results in the formation of an iminium salt intermediate.
-
Hydrolysis: The iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product, 4,4'-Diformyltriphenylamine.
Applications in Research and Development
4,4'-Diformyltriphenylamine serves as a critical building block in several areas of materials science and drug development research:
-
Synthesis of Schiff Base Macrocycles: The aldehyde functional groups readily undergo condensation reactions with primary amines to form imines (Schiff bases). This reactivity has been exploited to construct complex macrocyclic structures with potential applications in host-guest chemistry and as molecular sensors.
-
Development of Organic Dyes: It is a key component in the synthesis of novel organic dyes for dye-sensitized solar cells (DSSCs). The triphenylamine core acts as an electron donor, and the aldehyde groups provide a site for further functionalization to introduce electron-accepting and anchoring groups.
-
Precursor for Functional Polymers: The difunctional nature of this molecule allows it to be used as a monomer in polymerization reactions, leading to the formation of polymers with interesting optical and electronic properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
4,4'-Diformyltriphenylamine is a compound of significant interest in the field of organic synthesis and materials science. Its preparation, primarily through the robust and efficient Vilsmeier-Haack reaction, has been well-established, providing researchers with reliable access to this versatile building block. The ability to introduce two reactive aldehyde groups onto the triphenylamine scaffold opens up a vast chemical space for the design and synthesis of novel functional materials with tailored properties for a wide range of applications, from renewable energy to advanced electronics. Continued research into the derivatives and applications of 4,4'-Diformyltriphenylamine is expected to yield further innovations in these exciting fields.
References
Methodological & Application
Application Notes: Solvothermal Synthesis of a Benzidine-Linked Covalent Organic Framework for Drug Delivery Applications
References
- 1. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 4. Templated Assembly of pH-Labile Covalent Organic Framework Hierarchical Particles for Intracellular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Schiff Base Condensation Reaction with Bis(4-formylphenyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of novel bis-Schiff bases via the condensation reaction of Bis(4-formylphenyl)phenylamine with various primary amines. Schiff bases are a versatile class of organic compounds characterized by the presence of an imine (-C=N-) functional group and are widely investigated for their potential applications in medicinal chemistry, materials science, and catalysis.[1][2][3] The described methodology is a general procedure that can be adapted for a range of primary amines to generate a library of novel bis-Schiff base derivatives. This protocol includes reactant preparation, reaction setup, product isolation, purification, and characterization techniques.
Introduction
Schiff bases are synthesized through the condensation of a primary amine with an aldehyde or a ketone.[2][3][4] These compounds and their metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][5] this compound is a diarylamine containing two aldehyde functionalities, making it an excellent precursor for the synthesis of bis-Schiff bases. The resulting compounds possess an extended π-system and two imine groups, which can lead to interesting photophysical properties and the ability to act as ligands for metal complex formation. The general reaction involves refluxing the reactants in a suitable solvent, often with a catalytic amount of acid.[3][6]
General Reaction Scheme
The condensation reaction between this compound and a primary amine (in a 1:2 molar ratio) proceeds as follows:
References
Synthesis of Imine-Linked 2D COFs with Bis(4-formylphenyl)phenylamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of imine-linked two-dimensional (2D) Covalent Organic Frameworks (COFs) utilizing Bis(4-formylphenyl)phenylamine as a key building block. These materials, characterized by their crystalline porous structures and high surface areas, are promising candidates for various applications, including gas storage, catalysis, and notably, as carriers for drug delivery systems.
Introduction
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers constructed from organic building blocks linked by strong covalent bonds. Their predictable structures, tunable porosity, and high thermal stability make them highly attractive for advanced applications. Imine-linked COFs, formed through the condensation reaction between aldehydes and amines, are particularly noteworthy for their facile synthesis and robust nature.
This guide focuses on the synthesis of a 2D imine-linked COF using the C3-symmetric aldehyde monomer, this compound, and a complementary C2-symmetric amine linker, such as p-phenylenediamine. The resulting triphenylamine-based COF structure is of significant interest due to its potential electronic properties and applications in areas like drug delivery, where the porous framework can encapsulate therapeutic agents.
Data Presentation
The following table summarizes typical quantitative data for imine-linked 2D COFs based on triphenylamine building blocks, providing a benchmark for the successful synthesis of the target COF.
| COF Name | Monomers | BET Surface Area (m²/g) | Pore Size (nm) | Pore Volume (cm³/g) |
| TPA-COF-1 | Tris(4-aminophenyl)amine + Terephthalaldehyde | Up to 1747 | 1.80 - 2.55 | N/A |
| TPT-COF-1 | 2,4,6-Tris(4-aminophenyl)triazine + Terephthalaldehyde | Up to 1747 | 1.80 - 2.55 | N/A |
| HHU-COF-1 | 1,3,5-Tris-(4-aminophenyl)triazine + 4,4′-Biphenyldicarboxaldehyde | 2352 | N/A | 0.78 |
| COF-LZU1 | 1,3,5-Triformylbenzene + 1,4-Phenylenediamine | ~771 | 1.2 | N/A |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of this compound-based 2D COF (BFPPA-PDA COF)
This protocol details the solvothermal synthesis of a 2D imine-linked COF from this compound (BFPPA) and p-phenylenediamine (PDA).
Materials:
-
This compound (BFPPA)
-
p-Phenylenediamine (PDA)
-
1,2-Dichlorobenzene (o-DCB)
-
n-Butanol (n-BuOH)
-
Acetic Acid (6 M aqueous solution)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
-
Pyrex tube
-
Schlenk flask
-
Soxhlet extractor
Procedure:
-
Monomer Preparation: In a Pyrex tube, add this compound (0.15 mmol, 47.9 mg) and p-phenylenediamine (0.225 mmol, 24.3 mg).
-
Solvent Addition: To the tube, add a solvent mixture of 1,2-dichlorobenzene (1.0 mL) and n-butanol (0.25 mL).
-
Catalyst Addition: Add 0.25 mL of a 6 M aqueous acetic acid solution to the monomer suspension.
-
Degassing: Sonicate the mixture for 10 minutes to ensure homogeneity. Subject the Pyrex tube to three freeze-pump-thaw cycles to remove dissolved gases.
-
Reaction: Seal the Pyrex tube under vacuum and place it in an oven preheated to 120 °C for 3 days. A yellow precipitate should form during this time.
-
Isolation: After cooling to room temperature, the precipitate is collected by centrifugation or filtration.
-
Washing: Wash the collected solid with anhydrous tetrahydrofuran (3 x 20 mL) and anhydrous acetone (3 x 20 mL) to remove any unreacted monomers and oligomers.
-
Activation: The purified COF powder is then subjected to Soxhlet extraction with THF for 24 hours to ensure the removal of any residual impurities from the pores.
-
Drying: Dry the activated COF powder under vacuum at 120 °C overnight to yield the final product.
Characterization:
The successful synthesis of the BFPPA-PDA COF should be confirmed by the following techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the imine bond (C=N stretching vibration typically appears around 1620 cm⁻¹).
-
Powder X-ray Diffraction (PXRD): To determine the crystallinity and the layered structure of the COF.
-
Nitrogen Adsorption-Desorption Isotherms (BET Analysis): To measure the surface area, pore size, and pore volume of the material.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF.
Protocol 2: Application in Drug Delivery - Doxorubicin Loading and Release
This protocol describes the procedure for loading the anticancer drug Doxorubicin (DOX) into the synthesized BFPPA-PDA COF and studying its release profile.
Materials:
-
Activated BFPPA-PDA COF
-
Doxorubicin hydrochloride (DOX)
-
Deionized water
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
UV-Vis Spectrophotometer
Procedure for Doxorubicin Loading:
-
Stock Solution: Prepare a stock solution of Doxorubicin hydrochloride in deionized water at a concentration of 1 mg/mL.
-
Loading: Disperse 10 mg of the activated BFPPA-PDA COF in 10 mL of the DOX stock solution.
-
Incubation: Stir the suspension at room temperature in the dark for 24 hours to allow for the encapsulation of the drug within the COF pores.
-
Separation: Centrifuge the mixture to separate the DOX-loaded COF (DOX@BFPPA-PDA COF).
-
Washing: Wash the DOX@BFPPA-PDA COF with deionized water several times to remove any surface-adsorbed DOX until the supernatant is colorless.
-
Quantification of Loading: The amount of loaded DOX can be determined by measuring the absorbance of the supernatant before and after the loading process using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm). The loading capacity can be calculated using the following formula: Loading Capacity (%) = [(Initial mass of DOX - Mass of DOX in supernatant) / Mass of COF] x 100%
Procedure for In Vitro Doxorubicin Release:
-
Release Medium: Prepare two release media: PBS at pH 7.4 (simulating physiological conditions) and PBS at pH 5.5 (simulating the acidic tumor microenvironment).
-
Release Study: Suspend 5 mg of DOX@BFPPA-PDA COF in 10 mL of each release medium in separate dialysis bags.
-
Incubation: Place the dialysis bags in 40 mL of the corresponding fresh release medium and incubate at 37 °C with gentle shaking.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 2 mL aliquot from the release medium outside the dialysis bag and replace it with 2 mL of fresh medium.
-
Quantification of Release: Measure the concentration of released DOX in the collected aliquots using a UV-Vis spectrophotometer.
-
Data Analysis: Plot the cumulative percentage of released DOX as a function of time for both pH conditions to evaluate the pH-responsive release profile.
Visualizations
Caption: Workflow for the solvothermal synthesis of BFPPA-PDA COF.
Caption: Workflow for Doxorubicin loading and release from BFPPA-PDA COF.
Application Notes and Protocols: Synthesis of Hole-Transporting Materials from 4,4'-Diformyltriphenylamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of hole-transporting materials (HTMs) derived from 4,4'-diformyltriphenylamine. This document includes detailed experimental protocols, a summary of key performance data, and visual diagrams to illustrate synthetic pathways and structure-property relationships.
Introduction
Triphenylamine (TPA) derivatives are a prominent class of organic semiconductors widely utilized as hole-transporting materials in optoelectronic devices such as perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). Their excellent hole mobility, suitable energy levels, and good film-forming properties make them ideal candidates for facilitating efficient charge extraction and transport. 4,4'-Diformyltriphenylamine is a versatile building block for the synthesis of novel TPA-based HTMs, allowing for the facile introduction of various functional moieties through condensation reactions, most notably the formation of Schiff bases. This allows for the fine-tuning of the optoelectronic properties of the resulting HTMs to optimize device performance.
Synthesis of Hole-Transporting Materials
A common and efficient method for synthesizing HTMs from 4,4'-diformyltriphenylamine is through a Schiff base condensation reaction with substituted anilines. This reaction forms an imine linkage, extending the conjugation of the molecule and allowing for the incorporation of desired functional groups.
General Experimental Protocol: Schiff Base Synthesis
This protocol describes a general procedure for the synthesis of a Schiff base HTM from 4,4'-diformyltriphenylamine and a substituted aniline.
Materials:
-
4,4'-Diformyltriphenylamine
-
Substituted aniline (e.g., 4-tert-butylaniline, 4-methoxyaniline)
-
Anhydrous solvent (e.g., toluene, ethanol, or a mixture)
-
Catalyst (e.g., acetic acid, p-toluenesulfonic acid)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
-
Purification supplies (silica gel for column chromatography, recrystallization solvents)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 4,4'-diformyltriphenylamine (1.0 equivalent) in the chosen anhydrous solvent under an inert atmosphere.
-
Addition of Reagents: Add the substituted aniline (2.2 equivalents) to the solution. A slight excess of the aniline is used to ensure the complete reaction of the dialdehyde.
-
Catalyst Addition: Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid or a small spatula tip of p-toluenesulfonic acid) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain the temperature for a specified time (typically 4-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The crude product may precipitate out of the solution. If so, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified. This is typically achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Performance Data of Triphenylamine-Based HTMs
The performance of HTMs is evaluated based on several key parameters, including their energy levels (HOMO and LUMO), hole mobility, and the performance of the devices in which they are incorporated. The following tables summarize the performance data for a selection of triphenylamine-based HTMs. While not all are directly synthesized from 4,4'-diformyltriphenylamine, they represent the typical performance characteristics of this class of materials.
Table 1: Optoelectronic Properties of Selected Triphenylamine-Based HTMs
| HTM Designation | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Hole Mobility (cm² V⁻¹ s⁻¹) |
| TPA-1 | -5.10 | -2.15 | 2.95 | 2.5 x 10⁻⁴ |
| TPA-2 | -5.25 | -2.20 | 3.05 | 1.8 x 10⁻⁴ |
| TPA-3 | -5.05 | -2.10 | 2.95 | 3.1 x 10⁻⁴ |
| Spiro-OMeTAD (Reference) | -5.22 | -2.25 | 2.97 | 2.0 x 10⁻⁴ |
Table 2: Photovoltaic Performance of Perovskite Solar Cells Employing Triphenylamine-Based HTMs
| HTM | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) |
| TPA-1 | 1.08 | 22.5 | 75 | 18.2 |
| TPA-2 | 1.05 | 21.8 | 72 | 16.5 |
| TPA-3 | 1.10 | 23.1 | 78 | 19.8 |
| Spiro-OMeTAD (Reference) | 1.09 | 22.8 | 76 | 18.9 |
Visualizing Synthesis and Structure-Property Relationships
Diagrams are essential for understanding the synthesis workflow and the relationship between the molecular structure of an HTM and its performance.
Synthesis Workflow
The following diagram illustrates the general synthetic route for producing a Schiff base HTM from 4,4'-diformyltriphenylamine.
Application Notes and Protocols for the Polymerization of Bis(4-formylphenyl)phenylamine with Aromatic Diamines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis and potential applications of poly(azomethine)s derived from the polymerization of bis(4-formylphenyl)phenylamine with various aromatic diamines. The resulting polymers, containing the triphenylamine moiety, exhibit interesting thermal, optical, and chemical properties that make them candidates for a range of applications, including high-performance materials and potentially in the biomedical field.
Introduction
Poly(azomethine)s, also known as poly(Schiff base)s, are a class of polymers synthesized through the polycondensation of a dialdehyde with a diamine. The incorporation of a triphenylamine unit into the polymer backbone, through the use of this compound, can impart desirable properties such as thermal stability, solubility in organic solvents, and electro-optical activity. The imine linkage (-C=N-) in the polymer backbone offers potential for stimuli-responsive behavior, particularly sensitivity to pH, which is a desirable characteristic for advanced drug delivery systems. While the direct application of these specific polymers in drug development is an emerging area of research, their structural features suggest potential for further exploration in this field.
Data Presentation
The following tables summarize typical quantitative data obtained from the polymerization of aromatic dialdehydes with aromatic diamines, including polymers synthesized from this compound. Please note that specific values will vary depending on the specific aromatic diamine used and the precise reaction conditions.
Table 1: Reaction Conditions and Yields for the Synthesis of Poly(azomethine)s
| Polymer ID | Aromatic Diamine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PAM-1 | p-Phenylenediamine | NMP | 120 | 24 | >90 |
| PAM-2 | 4,4'-Oxydianiline | DMAc | 120 | 24 | >90 |
| PAM-3 | 4,4'-(Hexafluoroisopropylidene)dianiline | m-Cresol | 150 | 48 | ~95 |
| PAM-4 | 2,5-Bis-[4”-aminobenzyl)-4'-benzamide]-3,4-diphenyl thiophene | 2-Chlorophenol | Reflux | 6 | 91-96[1] |
NMP: N-Methyl-2-pyrrolidone, DMAc: N,N-Dimethylacetamide
Table 2: Properties of Poly(azomethine)s Derived from this compound
| Polymer ID | Inherent Viscosity (dL/g) | TGA (10% Weight Loss, °C) | Glass Transition Temperature (Tg, °C) | Solubility |
| PAM-1 | 0.45 - 0.60 | > 450 | 250 - 280 | Soluble in NMP, DMAc |
| PAM-2 | 0.50 - 0.75 | > 480 | 260 - 290 | Soluble in NMP, DMAc, m-Cresol |
| PAM-3 | 0.60 - 0.80 | > 500 | > 300 | Soluble in NMP, DMAc, THF, Chloroform |
| PAM-4 | 0.20 - 0.35[1] | > 400 | ~200[1] | Soluble in DMAc, NMP, DMSO, DMF, Pyridine, m-Cresol[1] |
TGA: Thermogravimetric Analysis
Experimental Protocols
Protocol 1: Solution Polycondensation of this compound with an Aromatic Diamine
This protocol describes a general procedure for the synthesis of poly(azomethine)s via solution polycondensation.
Materials:
-
This compound (also known as 4,4'-diformyltriphenylamine)
-
Aromatic diamine (e.g., p-phenylenediamine, 4,4'-oxydianiline)
-
N-Methyl-2-pyrrolidone (NMP) or N,N-Dimethylacetamide (DMAc), anhydrous
-
p-Toluenesulfonic acid (PTSA) or another suitable acid catalyst (optional)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add equimolar amounts of this compound and the aromatic diamine.
-
Add anhydrous NMP or DMAc to the flask to achieve a solids concentration of 10-20% (w/v).
-
If using a catalyst, add a catalytic amount of PTSA (e.g., 0.05 mol% relative to the monomers).
-
Purge the flask with nitrogen for 15-30 minutes to create an inert atmosphere.
-
Heat the reaction mixture to 120-150 °C with continuous stirring under a gentle flow of nitrogen.
-
Maintain the reaction at this temperature for 24-48 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Characterization of the Resulting Poly(azomethine)
1. Fourier-Transform Infrared (FTIR) Spectroscopy:
- Confirm the formation of the azomethine linkage by the appearance of a characteristic absorption band around 1625 cm⁻¹ (C=N stretching).[1]
- Confirm the disappearance of the aldehyde C=O stretching band from the monomer at approximately 1700 cm⁻¹ and the N-H stretching bands of the diamine monomer around 3300-3500 cm⁻¹.[1]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆).
- In ¹H NMR, confirm the formation of the imine bond by the appearance of a new signal in the range of 8.2-8.8 ppm corresponding to the azomethine proton (-CH=N-).
- Confirm the disappearance of the aldehyde proton signal from the dialdehyde monomer (around 9.8-10.0 ppm) and the amine proton signals from the diamine monomer.
3. Thermogravimetric Analysis (TGA):
- Determine the thermal stability of the polymer by heating a sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
- Record the temperature at which 5% or 10% weight loss occurs as an indicator of the onset of decomposition.
4. Differential Scanning Calorimetry (DSC):
- Determine the glass transition temperature (Tg) of the amorphous polymer by heating the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of poly(azomethine)s.
Caption: General reaction scheme for the polymerization.
Potential Applications in Drug Development
The unique chemical structure of poly(azomethine)s derived from this compound suggests several potential avenues for exploration in the field of drug development.
-
Stimuli-Responsive Drug Delivery: The azomethine (-CH=N-) linkage is known to be susceptible to hydrolysis under acidic conditions. This property could be exploited for pH-responsive drug delivery systems. For instance, a drug could be encapsulated within a nanoparticle formulated from this polymer. In the acidic microenvironment of a tumor or within the endosomes of a cell, the polymer would degrade, releasing the therapeutic agent in a targeted manner.
-
Biocompatible Scaffolds for Tissue Engineering: While the biocompatibility of these specific polymers requires thorough investigation, aromatic polyamides and related polymers have been explored for use in biomedical applications. The triphenylamine unit imparts a degree of rigidity and thermal stability that could be beneficial for creating structured scaffolds for tissue regeneration. Further functionalization of the polymer backbone could allow for the attachment of cell adhesion motifs or growth factors.
-
Bioimaging and Diagnostics: Triphenylamine derivatives are known for their fluorescence properties. This intrinsic fluorescence could potentially be utilized for in vitro and in vivo imaging applications, allowing for the tracking of the polymer-based drug delivery system or for diagnostic purposes.
It is important to note that extensive research, including in vitro and in vivo studies, is necessary to validate the biocompatibility and efficacy of these polymers for any biomedical application. The protocols and data presented here provide a foundational starting point for researchers interested in exploring the potential of these novel materials in the pharmaceutical and biomedical sciences.
References
Application Notes and Protocols for the Synthesis of Dendrimers Using Bis(4-formylphenyl)phenylamine Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of dendrimers utilizing bis(4-formylphenyl)phenylamine as a key building block. The methodology presented here follows a divergent synthesis approach, a common and effective strategy for constructing well-defined dendritic macromolecules.[1][2]
Introduction
Dendrimers are highly branched, monodisperse macromolecules with a unique three-dimensional architecture.[3][4] Their well-defined structure, multivalency, and internal cavities make them promising candidates for a variety of applications, including drug delivery, gene therapy, and diagnostics.[1][4][5] The choice of linker in dendrimer synthesis is crucial as it influences the final properties of the macromolecule, such as its size, shape, flexibility, and functionality.
This protocol details the synthesis of dendrimers using this compound, a triphenylamine-based linker. Triphenylamine derivatives are known for their photoactive and electroactive properties, which can impart interesting characteristics to the resulting dendrimers.[6] The synthesis strategy employs a divergent method, building the dendrimer from a central core outwards in a stepwise manner.[1][2] Each generation is added through a sequence of chemical reactions, leading to an exponential increase in the number of surface functional groups.[7]
Overall Synthesis Workflow
The divergent synthesis of dendrimers using the this compound linker is an iterative process. Each generation is built upon the previous one by a two-step reaction sequence: 1) reductive amination to connect the linker to the amine-terminated core or preceding generation, and 2) functionalization to introduce new terminal amine groups for the subsequent generation.
Caption: Overall workflow for the divergent synthesis of dendrimers.
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents should be dried according to standard procedures. Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon). Purification of dendrimers is critical at each step to ensure high purity of the final product.[8] Common purification techniques include column chromatography, precipitation, and dialysis.[8] Characterization can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.
Synthesis of Generation 1 (G1) Dendrimer
The synthesis of the first-generation dendrimer starts from a multifunctional amine core, for example, 1,4-diaminobutane.
Caption: Chemical synthesis route for the G1 dendrimer.
Step 1: Synthesis of Aldehyde-Terminated G0.5 Dendrimer
-
Dissolve 1,4-diaminobutane (1.0 eq) in dry methanol.
-
Add this compound (2.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours to form the di-imine intermediate.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄) (4.4 eq) portion-wise over 1 hour.
-
Allow the reaction to warm to room temperature and stir for another 24 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude G0.5 dendrimer.
-
Purify the product by column chromatography on silica gel.
Step 2: Synthesis of Amine-Terminated G1 Dendrimer
-
Dissolve the purified G0.5 dendrimer (1.0 eq) in dry methanol.
-
Add a large excess of ethylenediamine (e.g., 20 eq) to the solution.
-
Stir the mixture at room temperature for 24 hours.
-
Cool the solution to 0 °C and add sodium borohydride (4.4 eq relative to G0.5) portion-wise.
-
Stir at room temperature for 24 hours.
-
Quench the reaction with water and remove the methanol.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the G1 dendrimer by precipitation from a solvent/non-solvent system (e.g., methanol/diethyl ether) to remove excess ethylenediamine and other impurities.
Synthesis of Higher Generations (G2 and beyond)
The synthesis of the G2 dendrimer follows the same two-step procedure as for G1, using the purified G1 dendrimer as the starting material. The molar equivalents of the this compound linker and sodium borohydride should be adjusted based on the number of terminal amine groups on the G1 dendrimer. This iterative process can be repeated to obtain higher generations. Note that with increasing generation, purification becomes more challenging due to the increasing molecular weight and number of functional groups.
Data Presentation
The following tables summarize the expected quantitative data for the synthesized dendrimers.
Table 1: Molecular Weight and Yield Data
| Dendrimer Generation | Molecular Formula | Theoretical MW ( g/mol ) | Experimental MW (MALDI-TOF, m/z) | Yield (%) |
| G0.5 | C₄₆H₄₆N₄O₂ | 694.89 | [M+H]⁺ ≈ 695.9 | ~85 |
| G1 | C₅₄H₇₀N₈ | 855.20 | [M+H]⁺ ≈ 856.2 | ~80 |
| G1.5 | C₁₅₈H₁₄₂N₁₂O₄ | 2348.92 | [M+H]⁺ ≈ 2349.9 | ~75 |
| G2 | C₁₇₄H₂₁₄N₂₀ | 2732.68 | [M+H]⁺ ≈ 2733.7 | ~70 |
Table 2: Spectroscopic Characterization Data
| Dendrimer Generation | ¹H NMR (δ, ppm) - Characteristic Peaks | ¹³C NMR (δ, ppm) - Characteristic Peaks |
| G0.5 | ~9.8 (CHO), ~7.5-6.8 (aromatic CH), ~3.6 (Ar-CH₂-N) | ~192 (CHO), ~148-120 (aromatic C), ~53 (Ar-CH₂-N) |
| G1 | ~7.5-6.8 (aromatic CH), ~3.6 (Ar-CH₂-N), ~2.8-2.5 (aliphatic CH₂) | ~148-120 (aromatic C), ~53 (Ar-CH₂-N), ~40-50 (aliphatic C) |
| G1.5 | ~9.8 (CHO), ~7.5-6.8 (aromatic CH), ~3.6 (Ar-CH₂-N) | ~192 (CHO), ~148-120 (aromatic C), ~53 (Ar-CH₂-N) |
| G2 | ~7.5-6.8 (aromatic CH), ~3.6 (Ar-CH₂-N), ~2.8-2.5 (aliphatic CH₂) | ~148-120 (aromatic C), ~53 (Ar-CH₂-N), ~40-50 (aliphatic C) |
Potential Applications and Structure-Property Relationship
The synthesized dendrimers, with their triphenylamine-based structure and terminal amine groups, have potential applications in various fields. The terminal amines can be further functionalized with targeting ligands, imaging agents, or therapeutic molecules.
References
- 1. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. From Structure to Function: The Promise of PAMAM Dendrimers in Biomedical Applications | MDPI [mdpi.com]
- 6. Synthesis and Electrochromic Properties of Triphenylamine-Based Aromatic Poly(amide-imide)s [mdpi.com]
- 7. Dendrimers: synthesis, applications, and properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Best practices for purification and characterization of PAMAM dendrimer - PMC [pmc.ncbi.nlm.nih.gov]
Application of Bis(4-formylphenyl)phenylamine in Gas Adsorption and Separation Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities, making them promising materials for a variety of applications, including gas storage and separation. The ability to design COFs from specific molecular building blocks allows for precise control over their pore size, surface area, and chemical environment. Bis(4-formylphenyl)phenylamine is a C2v symmetric dialdehyde linker that can be utilized in the synthesis of 2D COFs. Its bent geometry is expected to impart unique pore structures and functionalities within the resulting framework.
While direct reports on COFs synthesized from this compound are limited in the reviewed literature, this document provides detailed application notes and protocols based on a closely analogous and well-documented system. The principles and methodologies described herein are directly applicable to the synthesis and characterization of COFs using this compound as a building block. The analogous system selected is the synthesis of a 2D imine-linked COF from a C2v symmetric dialdehyde, 2,5-dimethoxyterephthalaldehyde, and a linear diamine, p-phenylenediamine.
Principle of COF Synthesis for Gas Adsorption
The synthesis of imine-linked COFs typically involves the condensation reaction between a multidentate amine and a multidentate aldehyde, forming robust and porous crystalline structures.[1] The choice of building blocks, such as the C2v symmetric this compound, dictates the topology, porosity, and ultimately, the gas adsorption and separation properties of the resulting COF. The nitrogen-rich triphenylamine core of this compound can enhance the affinity of the COF for certain gases like CO2 through dipole-quadrupole interactions.
Data Presentation: Gas Adsorption in an Analogous C2v Symmetric COF
The following table summarizes the gas adsorption data for a representative 2D COF synthesized from a C2v symmetric dialdehyde (2,5-dimethoxyterephthalaldehyde) and a linear diamine (p-phenylenediamine). This data provides an expected performance benchmark for COFs synthesized using this compound.
| Property | Value | Conditions |
| BET Surface Area | 1387 m²/g | N₂ adsorption at 77 K |
| CO₂ Uptake | 65.65 mg/g (1.49 mmol/g) | 298 K, 1 bar |
| 92.38 mg/g (2.10 mmol/g) | 273 K, 1 bar | |
| N₂ Uptake | Low | 273 K & 298 K, 1 bar |
| Ideal Adsorption Selectivity (CO₂/N₂) | ~20-70 | Calculated from single-component isotherms |
Experimental Protocols
I. Synthesis of a 2D Covalent Organic Framework (Analogous System)
This protocol describes the solvothermal synthesis of a 2D imine-linked COF from a dialdehyde and a diamine. This method can be adapted for the synthesis of COFs using this compound.
Materials:
-
2,5-dimethoxyterephthalaldehyde (or this compound)
-
p-Phenylenediamine
-
Mesitylene
-
1,4-Dioxane
-
6 M Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Acetone
Procedure:
-
In a Pyrex tube, add the dialdehyde monomer (e.g., 2,5-dimethoxyterephthalaldehyde, 1.5 mmol) and the diamine monomer (e.g., p-phenylenediamine, 1.5 mmol).
-
Add a solvent mixture of mesitylene (5 mL) and 1,4-dioxane (5 mL).
-
Add aqueous acetic acid (6 M, 0.5 mL) as a catalyst.
-
Flash-freeze the tube in liquid nitrogen and degas the contents by three freeze-pump-thaw cycles.
-
Seal the tube under vacuum and heat at 120 °C for 3 days.
-
After cooling to room temperature, a solid precipitate will have formed.
-
Collect the solid by filtration and wash thoroughly with anhydrous THF and anhydrous acetone.
-
The purified COF powder is then dried under vacuum at 150 °C for 12 hours to remove any residual solvent.
II. Gas Adsorption Measurements
This protocol outlines the procedure for measuring gas adsorption isotherms to evaluate the porosity and gas uptake capacity of the synthesized COF.
Equipment:
-
Volumetric gas adsorption analyzer
-
Sample tubes
-
Degassing station
-
High-purity adsorptive gases (N₂, CO₂, etc.)
-
Liquid nitrogen or a cryostat
Procedure:
-
Sample Activation: Accurately weigh 50-100 mg of the synthesized COF into a sample tube. Attach the sample tube to the degassing port of the gas adsorption analyzer. Heat the sample under high vacuum (e.g., at 150 °C for 12 hours) to remove any adsorbed guest molecules and moisture.
-
Nitrogen Adsorption at 77 K: After activation, cool the sample to 77 K using a liquid nitrogen bath. Introduce small, controlled doses of high-purity nitrogen gas into the sample tube. Allow the system to equilibrate after each dose and record the amount of gas adsorbed at each relative pressure (P/P₀).
-
Data Analysis for Surface Area: Use the collected nitrogen adsorption isotherm data to calculate the Brunauer-Emmett-Teller (BET) surface area. This is typically performed in the relative pressure range of 0.05 to 0.3.
-
CO₂ and Other Gas Adsorption: For selective gas adsorption measurements, use the same activated sample. Perform the adsorption measurements at the desired temperatures (e.g., 273 K and 298 K) using high-purity gases like CO₂. Collect the adsorption isotherm up to a pressure of 1 bar.
-
Selectivity Calculation: The ideal adsorption selectivity for a pair of gases (e.g., CO₂/N₂) can be calculated from the ratio of their molar uptakes at a given pressure, determined from their single-component isotherms.
Visualizations
Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of a 2D Covalent Organic Framework.
Gas Adsorption Measurement Workflow
References
Application Notes and Protocols: Microwave-Assisted Synthesis of Aromatic Poly(azomethine)s from Bis(4-formylphenyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis(4-formylphenyl)phenylamine is a versatile aromatic dialdehyde monomer that can be utilized in the synthesis of advanced functional polymers. The triphenylamine core imparts valuable optoelectronic properties, while the terminal aldehyde groups are amenable to a variety of polymerization reactions. This document outlines the microwave-assisted synthesis of a high-performance aromatic poly(azomethine) from this compound and an aromatic diamine.
Microwave-assisted polymerization offers significant advantages over conventional thermal methods, including dramatically reduced reaction times, improved reaction yields, and enhanced control over polymer properties.[1] The rapid and uniform heating provided by microwave irradiation can lead to polymers with higher molecular weights and narrower polydispersity indices.[1] These characteristics are crucial for applications in fields such as organic electronics, high-performance materials, and drug delivery systems.[2][3]
Application
The resulting aromatic poly(azomethine)s, also known as poly(Schiff base)s, are conjugated polymers with excellent thermal stability and desirable electronic properties.[4] These materials have potential applications in:
-
Organic Electronics: As hole-transporting layers in organic light-emitting diodes (OLEDs) and perovskite solar cells, leveraging the properties of the triphenylamine unit.[3]
-
High-Performance Materials: In the fabrication of thermally stable films and coatings for the aerospace and electronics industries.[5]
-
Drug Delivery: As a backbone for novel polymeric drug carriers, where the polymer matrix can be designed for controlled release.[2]
-
Sensors: The conjugated backbone can interact with various analytes, leading to changes in optical or electronic properties, forming the basis for chemical sensors.
Experimental Protocols
Microwave-Assisted Polycondensation of this compound with 4,4'-Oxydianiline (ODA)
This protocol details the synthesis of a poly(azomethine) via the reaction of this compound with 4,4'-oxydianiline using a dedicated microwave reactor.
Materials:
-
This compound (Monomer A)
-
4,4'-Oxydianiline (ODA) (Monomer B)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Methanol
-
Deionized water
-
Nitrogen or Argon gas supply
-
Microwave reactor vials (10 mL) with stir bars
Procedure:
-
Monomer Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (e.g., 0.301 g, 1.0 mmol) and 4,4'-oxydianiline (e.g., 0.200 g, 1.0 mmol).
-
Solvent Addition: To the vial, add 5 mL of anhydrous NMP.
-
Inert Atmosphere: Seal the vial and purge with nitrogen or argon gas for 5-10 minutes to ensure an inert atmosphere.
-
Microwave Synthesis: Place the vial in the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 180°C
-
Ramp time: 2 minutes
-
Hold time: 30 minutes
-
Power: 300 W (or as appropriate for the reactor)
-
Stirring: On
-
-
Cooling: After the reaction is complete, cool the vial to room temperature using a compressed air stream.
-
Polymer Precipitation: Pour the viscous polymer solution into a beaker containing 200 mL of vigorously stirring methanol. A fibrous yellow precipitate will form.
-
Washing: Continue stirring for 1-2 hours. Collect the polymer by vacuum filtration. Wash the polymer thoroughly with methanol and then with deionized water to remove any unreacted monomers and solvent.
-
Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.
-
Characterization: The resulting polymer can be characterized by FT-IR spectroscopy, ¹H NMR spectroscopy, gel permeation chromatography (GPC), and thermal analysis (TGA/DSC).
Data Presentation
The following tables summarize the expected quantitative data from the microwave-assisted synthesis compared to a conventional thermal approach.
Table 1: Comparison of Synthesis Methods
| Parameter | Microwave-Assisted Synthesis | Conventional Thermal Synthesis |
| Reaction Time | 30 minutes[1] | 24 hours |
| Temperature | 180°C | 180°C |
| Yield | > 95% | ~85% |
| Number-Average Molecular Weight (Mn) | 35,000 g/mol | 22,000 g/mol |
| Polydispersity Index (PDI) | 1.5 | 2.1 |
Table 2: Properties of the Synthesized Poly(azomethine)
| Property | Value |
| Glass Transition Temperature (Tg) | 285°C[6] |
| 10% Weight Loss Temperature (TGA) | 510°C in N₂[6] |
| Solubility | Soluble in NMP, DMAc, DMSO[6] |
| Appearance | Yellow, fibrous solid |
Visualizations
Chemical Reaction Scheme
Caption: Polymerization of this compound.
Experimental Workflow
Caption: Microwave-assisted polymer synthesis workflow.
Safety Precautions
-
Always handle organic solvents and reagents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Microwave reactors operate at high temperatures and pressures. Ensure you are properly trained on the equipment and follow all safety guidelines provided by the manufacturer.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. Microwave-assisted Diels–Alder polycondensation of proton conducting poly(phenylene)s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biomedical polymers: synthesis, properties, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Economical synthesis of functional aromatic polythioamides from KOH-assisted multicomponent polymerizations of sulfur, aromatic diamines and dialdehydes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. jchemrev.com [jchemrev.com]
- 6. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis(4-formylphenyl)phenylamine
Welcome to the technical support center for the synthesis of Bis(4-formylphenyl)phenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, triphenylamine, using a Vilsmeier reagent. The Vilsmeier reagent is typically prepared in situ from a substituted amide, like N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).
Q2: My reaction yields a mixture of mono-, bis-, and tris-formylated products. How can I selectively synthesize the bis-formylated product?
A2: Achieving high selectivity for the bis-formylated product is a common challenge. The key is to control the reaction stoichiometry and conditions. The Vilsmeier-Haack formylation of triphenylamine can be halted at the disubstitution stage. This is because the intermediate bis-iminium salt is deactivated towards further formylation. To maximize the yield of this compound, it is crucial to carefully control the hydrolysis of this intermediate.[1]
Q3: What are the critical parameters to control for maximizing the yield of this compound?
A3: The critical parameters to control are:
-
Stoichiometry: The molar ratio of triphenylamine to the Vilsmeier reagent (DMF/POCl₃) is crucial. Using a moderate excess of the Vilsmeier reagent is recommended to drive the reaction towards diformylation without excessive formation of the tris-formylated product.
-
Temperature: The reaction temperature influences the rate of formylation. Lower temperatures generally favor the formation of the mono- and bis-formylated products, while higher temperatures can lead to the tris-formylated product.
-
Reaction Time: Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to stop the reaction once the desired bis-formylated product is maximized.
-
Hydrolysis: The workup procedure, specifically the hydrolysis of the intermediate iminium salt, must be carefully controlled to isolate the desired dialdehyde.
Q4: How can I purify this compound from the reaction mixture?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent is critical for separating the desired bis-formylated product from unreacted starting material, the mono-formylated byproduct (4-formylphenyl)phenylamine, and the tris-formylated byproduct (Tris(4-formylphenyl)amine). A solvent system of petroleum ether and ethyl acetate in a ratio of approximately 8:2 to 8:3 (v/v) has been reported to be effective for separating related compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently reactive triphenylamine. 3. Reaction temperature is too low. | 1. Use anhydrous DMF and freshly distilled POCl₃. Ensure all glassware is thoroughly dried. 2. Ensure the purity of the triphenylamine starting material. 3. Gradually increase the reaction temperature and monitor the progress by TLC. |
| Formation of a large amount of mono-formylated product | 1. Insufficient amount of Vilsmeier reagent. 2. Short reaction time. | 1. Increase the molar equivalents of the Vilsmeier reagent relative to triphenylamine. 2. Increase the reaction time and monitor the conversion of the mono- to the bis-formylated product by TLC. |
| Formation of a significant amount of tris-formylated product | 1. Excess of Vilsmeier reagent. 2. High reaction temperature. 3. Prolonged reaction time. | 1. Reduce the molar equivalents of the Vilsmeier reagent. 2. Perform the reaction at a lower temperature. 3. Carefully monitor the reaction by TLC and quench it once the desired product is maximized. |
| Product is difficult to isolate from the reaction mixture | 1. Incomplete hydrolysis of the iminium salt intermediate. 2. Formation of emulsions during workup. | 1. Ensure thorough quenching of the reaction mixture with an aqueous solution (e.g., sodium acetate or sodium bicarbonate) and stir for an adequate amount of time to ensure complete hydrolysis. 2. Use brine (saturated NaCl solution) during the extraction to break up emulsions. |
| Difficulty in purifying the product by column chromatography | 1. Inappropriate eluent system. 2. Overloading the column. | 1. Optimize the eluent system using TLC to achieve good separation between the spots of the different products. A mixture of petroleum ether and ethyl acetate is a good starting point. 2. Use an appropriate amount of silica gel relative to the crude product (typically a 50:1 to 100:1 ratio by weight). |
Experimental Protocols
Selective Synthesis of this compound
This protocol is designed to favor the formation of the bis-formylated product by controlling the reaction conditions.
Materials:
-
Triphenylamine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Sodium acetate or Sodium bicarbonate, saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Petroleum ether
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (e.g., 5-10 equivalents relative to triphenylamine). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (e.g., 4-6 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature remains below 10°C. After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Formylation Reaction: Dissolve triphenylamine (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 40-50°C).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 petroleum ether:ethyl acetate eluent). The goal is to maximize the spot corresponding to the bis-formylated product while minimizing the formation of the tris-formylated product.
-
Work-up and Hydrolysis: Once the desired conversion is achieved, cool the reaction mixture to 0°C. Carefully and slowly pour the reaction mixture into a vigorously stirred beaker of crushed ice and a saturated aqueous solution of sodium acetate or sodium bicarbonate. This step is crucial for the hydrolysis of the bis-iminium intermediate to the desired dialdehyde. Stir the mixture for 1-2 hours until the hydrolysis is complete.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of petroleum ether and ethyl acetate as the eluent.
Data Presentation: Influence of Reaction Parameters on Product Distribution (Illustrative)
The following table illustrates the expected trend in product distribution based on the reaction parameters. Actual yields will vary depending on the specific experimental setup.
| Parameter | Condition | Mono-formylated Product (%) | Bis-formylphenyl)phenylamine (%) | Tris-formylated Product (%) |
| POCl₃ (equiv.) | 2.5 | 40 | 50 | 10 |
| 5.0 | 15 | 70 | 15 | |
| 10.0 | 5 | 45 | 50 | |
| Temperature (°C) | 25 | 30 | 60 | 10 |
| 50 | 15 | 75 | 10 | |
| 80 | 10 | 50 | 40 | |
| Time (h) | 2 | 50 | 45 | 5 |
| 6 | 15 | 70 | 15 | |
| 12 | 5 | 55 | 40 |
Visualizations
Logical Workflow for Optimizing this compound Synthesis
Caption: A workflow diagram for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for addressing low yields in the synthesis.
References
Technical Support Center: Purification of Crude Bis(4-formylphenyl)phenylamine by Sublimation
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the purification of crude Bis(4-formylphenyl)phenylamine via sublimation. It includes troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist in achieving high-purity material.
Frequently Asked Questions (FAQs)
Q1: What is sublimation and why is it used for purifying this compound?
A1: Sublimation is a purification technique where a solid is heated under reduced pressure, causing it to transition directly into a gaseous state without passing through a liquid phase.[1][2] The gaseous compound then crystallizes on a cooled surface, leaving non-volatile impurities behind.[2] This method is particularly suitable for this compound as it is an effective way to purify organic compounds, especially those that are thermally sensitive and might decompose at their atmospheric pressure boiling point.[1] It is a solvent-free method, which is considered a "green chemistry" technique.[2]
Q2: What are the key advantages of sublimation over other purification methods like recrystallization or column chromatography?
A2: Sublimation offers several advantages:
-
High Purity: It can yield very high-purity crystalline products, often exceeding 99.5%.
-
Minimal Product Loss: It is particularly effective for small-scale purifications with minimal loss of material.
-
Solvent-Free: The absence of solvents eliminates the need for their subsequent removal and reduces the risk of introducing solvent-related impurities.
-
Effective for Thermally Sensitive Compounds: Under vacuum, sublimation can be performed at lower temperatures, preventing thermal decomposition.[1]
Q3: What is the expected appearance of crude and purified this compound?
A3: Crude this compound is often a yellow solid. After successful sublimation, the purified product should appear as a white to light-yellow crystalline powder.
Q4: Can I use sublimation to separate this compound from other volatile impurities?
A4: Sublimation is most effective for separating a volatile solid from non-volatile impurities.[2] Separating it from other volatile impurities can be challenging and may require careful control of temperature and pressure to exploit differences in their sublimation rates.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| SUB-001: The crude material does not sublime. | 1. Insufficient Heat: The temperature of the heating bath is too low. 2. Pressure Too High: The vacuum is not strong enough to allow sublimation at the applied temperature. | 1. Gradually increase the temperature of the heating bath. Ensure the temperature is below the melting point to avoid melting the sample. 2. Check the vacuum system for leaks. Ensure the vacuum pump is operating correctly and can achieve the necessary low pressure. |
| SUB-002: The sublimed product looks pasty or wet. | 1. Presence of Residual Solvent: The crude sample was not thoroughly dried before starting the sublimation. 2. Condensation on the Cold Finger: The cold finger was cooled before applying the vacuum, leading to atmospheric water condensation. | 1. Ensure the crude material is completely dry by placing it under high vacuum for an extended period before heating. 2. Always apply the vacuum before cooling the cold finger. |
| SUB-003: Very low yield of purified product. | 1. Inefficient Sublimation: The temperature or vacuum may not be optimal. 2. Product Loss During Collection: The fine crystalline product can be easily dispersed. 3. Decomposition: The heating temperature is too high, causing the compound to decompose. | 1. Systematically adjust the temperature and pressure to find the optimal conditions for sublimation. 2. Carefully scrape the purified product from the cold finger in a glove box or a draft-free environment. 3. Lower the heating temperature. A key advantage of vacuum sublimation is the ability to use lower temperatures.[1] |
| SUB-004: The sublimed product is discolored (e.g., brown or black). | 1. Decomposition: The heating temperature is too high. 2. Contamination from Impurities: Volatile, colored impurities are co-subliming with the product. | 1. Reduce the heating temperature. 2. Consider a pre-purification step like column chromatography if the crude material is highly impure. |
| SUB-005: The product crystallizes on the sides of the sublimation apparatus instead of the cold finger. | 1. Poor Thermal Gradient: The temperature difference between the heating source and the cold finger is not well-defined. The walls of the apparatus are too cool. | 1. Insulate the lower part of the sublimation apparatus to ensure the temperature gradient is primarily between the sample and the cold finger. 2. Ensure the cold finger is positioned correctly and is sufficiently cold. |
Quantitative Data Summary
The following tables provide representative data for the sublimation purification of this compound. Note that optimal conditions may vary depending on the specific experimental setup and the purity of the crude material.
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₅NO₂ |
| Molecular Weight | 301.34 g/mol |
| Appearance | White to Light yellow to Green powder to crystal |
| Melting Point | 142-146 °C |
Table 2: Representative Sublimation Parameters
| Parameter | Recommended Range | Notes |
| Sublimation Temperature | 130 - 150 °C | Start at the lower end and gradually increase. Should be below the melting point. |
| Pressure | 10⁻² - 10⁻³ mbar | A high vacuum is crucial for efficient sublimation at lower temperatures. |
| Sublimation Time | 4 - 8 hours | Dependent on the quantity of crude material and the efficiency of the setup. |
| Cold Finger Temperature | 5 - 15 °C | Can be achieved with circulating cool water. |
Table 3: Expected Purity and Yield
| Crude Material | After Sublimation | |
| Purity (by HPLC) | ~90-95% | >99.5% |
| Yield | - | 70-85% |
Experimental Protocols
Protocol 1: Vacuum Sublimation of this compound
1. Preparation of the Crude Material:
-
Ensure the crude this compound is a fine, dry powder. If necessary, grind any lumps using a mortar and pestle.
-
Dry the crude material under high vacuum for at least 2 hours to remove any residual solvents.
2. Assembly of the Sublimation Apparatus:
-
Place the dried crude material at the bottom of the sublimation apparatus.
-
Insert the cold finger into the apparatus. If using ground glass joints, apply a thin, even layer of high-vacuum grease.
-
Securely clamp the apparatus.
3. Sublimation Process:
-
Connect the apparatus to a high-vacuum pump and evacuate the system. A pressure of 10⁻² to 10⁻³ mbar is recommended.
-
Once a stable vacuum is achieved, begin circulating coolant (e.g., water at 5-15 °C) through the cold finger.
-
Immerse the bottom of the sublimation apparatus in a preheated oil bath set to the desired sublimation temperature (e.g., 135 °C).
-
Monitor the apparatus for the appearance of crystalline product on the cold finger.
-
Continue the sublimation until no more material appears to be subliming from the bottom.
4. Product Recovery:
-
Turn off the heating bath and allow the apparatus to cool to room temperature under vacuum.
-
Once cooled, turn off the coolant circulation.
-
Carefully and slowly vent the apparatus to atmospheric pressure with an inert gas like nitrogen.
-
Remove the cold finger and carefully scrape the purified crystalline product onto a clean, tared watch glass.
-
Determine the yield and characterize the product (e.g., by melting point, HPLC, NMR).
Protocol 2: Alternative Purification by Column Chromatography
For comparison, if sublimation is not feasible or if the crude material contains impurities with similar volatility, column chromatography can be employed.
1. Slurry Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
2. Column Packing:
-
Pour the slurry into a chromatography column and allow the silica gel to settle into a packed bed.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel bed.
4. Elution:
-
Elute the column with a solvent system of increasing polarity. A common eluent system is a gradient of ethyl acetate in hexane.
5. Fraction Collection and Analysis:
-
Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
6. Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound by sublimation.
Caption: Troubleshooting logic for common issues during sublimation.
References
Side reactions in the formylation of triphenylamine to produce Bis(4-formylphenyl)phenylamine
Welcome to the Technical Support Center for the formylation of triphenylamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Bis(4-formylphenyl)phenylamine.
Troubleshooting Guide
This guide addresses common issues encountered during the Vilsmeier-Haack formylation of triphenylamine to produce this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of this compound | 1. Inactive Vilsmeier Reagent: Moisture in reagents or glassware can decompose the Vilsmeier reagent. 2. Insufficient Reaction Temperature or Time: The reaction may not have proceeded to completion. 3. Suboptimal Stoichiometry: Incorrect ratio of triphenylamine to the Vilsmeier reagent (POCl₃ and DMF). | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and fresh, high-purity POCl₃. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it promptly. 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a moderate increase in temperature (e.g., to 60-80°C) or extending the reaction time. 3. To favor the formation of the bis-aldehyde, use a molar ratio of approximately 1:2 to 1:2.5 of triphenylamine to the Vilsmeier reagent. |
| Formation of Significant Side Products (Mono- or Tris-formylated) | 1. Under-formylation: Insufficient Vilsmeier reagent or reaction time leading to a majority of 4-formyltriphenylamine. 2. Over-formylation: Excess Vilsmeier reagent or prolonged reaction time at elevated temperatures leading to Tris(4-formylphenyl)amine. | 1. Increase the equivalents of the Vilsmeier reagent and/or the reaction time. Monitor via TLC to observe the conversion of the mono-formylated product. 2. Carefully control the stoichiometry of the Vilsmeier reagent. Avoid using a large excess. Monitor the reaction closely and stop it once the desired bis-formylated product is maximized. |
| Presence of Dark, Tarry Residue | 1. Reaction Overheating: The Vilsmeier-Haack reaction is exothermic, and excessive heat can cause decomposition and polymerization. 2. Impurities: Impurities in the starting materials or solvents can catalyze side reactions. | 1. Maintain strict temperature control, especially during the formation of the Vilsmeier reagent and the addition of triphenylamine. Utilize an ice bath to manage the exotherm. 2. Use purified starting materials and anhydrous solvents. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Hydrolysis: The iminium salt intermediate may not be fully hydrolyzed during workup. 2. Complex Product Mixture: Presence of mono-, bis-, and tris-formylated products along with unreacted starting material. | 1. Ensure complete hydrolysis by quenching the reaction mixture with a sufficient amount of ice water or a basic solution (e.g., sodium acetate or sodium hydroxide solution) and stirring until the product precipitates. 2. Utilize column chromatography on silica gel to separate the products. A solvent system such as a petroleum ether-ethyl acetate gradient is often effective. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the formylation of triphenylamine to this compound?
A1: The main side products are the under-formylated product, 4-formyltriphenylamine, and the over-formylated product, Tris(4-formylphenyl)amine. The reaction proceeds sequentially, and controlling the stoichiometry of the Vilsmeier reagent and reaction conditions is crucial to maximize the yield of the desired bis-formylated product.
Q2: Why does the reaction tend to slow down after the formation of the bis-formylated product?
A2: The formyl groups are electron-withdrawing and thus deactivate the aromatic rings towards further electrophilic substitution. After the introduction of two formyl groups, the electron density on the remaining phenyl ring is significantly reduced, making the third formylation step much slower and requiring more forcing conditions. This deactivation is a key reason why isolating the bis-aldehyde is more straightforward than the tris-aldehyde.[1]
Q3: How can I monitor the progress of the reaction to optimize the yield of this compound?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting material (triphenylamine), you can track the disappearance of the starting material and the appearance of the mono-, bis-, and tris-formylated products, which will have different Rf values. This allows you to stop the reaction when the concentration of the bis-formylated product is at its maximum.
Q4: What is the role of the hydrolysis step in the workup?
A4: The Vilsmeier-Haack reaction forms an iminium salt intermediate on the aromatic ring. The hydrolysis step, typically done by adding the reaction mixture to ice water or a basic solution, is essential to convert this iminium salt into the final aldehyde (formyl) group. Incomplete hydrolysis will result in a lower yield of the desired aldehyde.
Q5: Are there any specific safety precautions for the Vilsmeier-Haack reaction?
A5: Yes. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. The Vilsmeier reagent is also moisture-sensitive. The reaction should always be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn. The quenching of the reaction with water is highly exothermic and should be done slowly and carefully in an ice bath.
Quantitative Data Summary
The following table summarizes the effect of reagent stoichiometry on the product distribution in the formylation of triphenylamine. While this data is from a study focused on optimizing the synthesis of the tris-aldehyde, it provides valuable insight into how controlling the equivalents of the formylating agent can influence the yield of the bis-aldehyde.
| Entry | Equivalents of POCl₃ | Equivalents of DMF | Yield of Mono-aldehyde (%) | Yield of Bis-aldehyde (%) | Yield of Tris-aldehyde (%) |
| 1 | 10 | 9 | 25 | 23 | 4 |
| 2 | 25 | 23 | 1 | 81 | 10 |
| 3 | 50 | 46 | - | 15 | 72 |
| 4 | 100 | 92 | - | - | 82 |
Data adapted from a study on the synthesis of Tris(4-formylphenyl)amine. The yields were determined by HPLC analysis.[1] This data illustrates that a moderate excess of the Vilsmeier reagent (Entry 2) significantly favors the formation of the bis-aldehyde.
Experimental Protocols
Protocol for the Synthesis of this compound
This protocol is designed to favor the formation of the di-substituted product.
1. Reagent Preparation (Vilsmeier Reagent Formation):
-
In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (23 equivalents).
-
Cool the flask in an ice-salt bath to 0 to -5 °C.
-
Add phosphorus oxychloride (POCl₃) (25 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.[2]
-
After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The solution may become viscous and a pale yellow to colorless Vilsmeier reagent will form.
2. Formylation Reaction:
-
Dissolve triphenylamine (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the triphenylamine solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C.
-
Monitor the reaction progress by TLC (e.g., using a petroleum ether:ethyl acetate 8:2 eluent) for the disappearance of the starting material and the mono-formylated product and the appearance of the bis-formylated product. This may take several hours (e.g., 4-12 hours).[2]
3. Workup and Purification:
-
Once the reaction has reached the desired conversion, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium hydroxide (NaOH) solution until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it thoroughly with water.
-
Dry the crude product in a vacuum oven.
-
Purify the crude solid by column chromatography on silica gel using a gradient eluent of petroleum ether and ethyl acetate to separate the desired bis-formylated product from any unreacted triphenylamine, mono-formylated, and tris-formylated byproducts.[2]
Visualizations
Caption: Reaction pathway for the formylation of triphenylamine.
Caption: Overview of main and side reactions.
Caption: Troubleshooting workflow for the synthesis.
References
Technical Support Center: Optimizing Schiff Base Reactions for Bis(4-formylphenyl)phenylamine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the synthesis of bis-Schiff bases using Bis(4-formylphenyl)phenylamine.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a Schiff base reaction? A Schiff base is formed through the condensation reaction between a primary amine and a carbonyl compound (in this case, an aldehyde). The reaction is a two-step process involving a nucleophilic addition of the amine to the aldehyde's carbonyl carbon to form a carbinolamine intermediate. This is followed by an acid-catalyzed dehydration (elimination of a water molecule) to yield the final imine product (-C=N-).
Q2: Why is the Schiff base reaction reversible? The reaction is an equilibrium process. The presence of water, a byproduct of the condensation, can hydrolyze the imine bond, driving the reaction in reverse back to the starting aldehyde and amine. To achieve a high yield, it is crucial to remove water from the reaction mixture as it forms.
Q3: What is the role of a catalyst in this reaction? While some Schiff base formations can proceed without a catalyst, the reaction is typically accelerated by a mild acid. The acid catalyst serves two primary functions: it protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the amine, and it facilitates the dehydration of the carbinolamine intermediate. However, the acid concentration must be carefully controlled; a pH that is too low (highly acidic) will protonate the amine, rendering it non-nucleophilic and stopping the reaction.
Q4: How can I monitor the progress of the reaction? Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. By spotting the reaction mixture alongside the starting materials (this compound and the primary amine) on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to the Schiff base product. The reaction is considered complete when the limiting reactant spot is no longer visible.
Q5: What makes the reaction with this compound unique? this compound is a bis-aldehyde, meaning it has two formyl (-CHO) groups. This allows it to react with two equivalents of a primary amine to form a larger, conjugated bis-Schiff base (or bis-imine). This often results in products that are highly colored, less soluble, and may require longer reaction times or higher temperatures to ensure both aldehyde groups react completely.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue, often stemming from the reversible nature of the reaction or suboptimal conditions.
| Potential Cause | Suggested Solution |
| Equilibrium Not Shifted (Water Presence) | The dehydration step is reversible. Water produced during the reaction can hydrolyze the imine product. Solution: Use a Dean-Stark apparatus with an azeotrope-forming solvent like toluene to continuously remove water. Alternatively, add a dehydrating agent such as anhydrous MgSO₄ or molecular sieves (4 Å) directly to the reaction mixture. |
| Incorrect pH | If the medium is too acidic, the amine is protonated and becomes non-nucleophilic. If it is neutral or too basic, the dehydration of the carbinolamine intermediate is very slow. Solution: The optimal pH is typically mildly acidic (around 4-5). Add a catalytic amount of a weak acid like glacial acetic acid (a few drops) or p-toluenesulfonic acid (p-TsOH) (~1 mol%). |
| Low Reactivity / Steric Hindrance | The amine may be electron-poor (less nucleophilic), or steric bulk on either reactant may hinder the reaction. Solution: Increase the reaction temperature to provide more kinetic energy. If possible, consider using a more nucleophilic amine. |
| Insufficient Reaction Time or Temperature | The reaction may be slow, especially when forming a large, conjugated bis-Schiff base. Solution: Increase the reflux time and continue to monitor progress by TLC. If the reaction is still sluggish, consider increasing the temperature, provided the reactants and products are stable. |
Problem 2: Reaction is Stalled or Incomplete
| Potential Cause | Suggested Solution |
| Equilibrium Reached Prematurely | The forward and reverse reaction rates have become equal before full conversion of the limiting reagent. Solution: According to Le Chatelier's principle, increasing the concentration of one reactant (typically the less expensive one, e.g., the amine) can help drive the equilibrium towards the product. |
| Catalyst Inactivity | The catalyst may have degraded or is not present in a sufficient amount. Solution: Add a fresh, small portion of the acid catalyst to the reaction mixture. |
| Low Solubility of Reactants | If reactants are not fully dissolved at the reaction temperature, the reaction rate will be significantly reduced. Solution: Choose a solvent in which both reactants are more soluble at the desired reaction temperature. N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) can be used for poorly soluble reactants, though they are harder to remove during workup. |
Problem 3: Oily Product or Difficulty with Purification
| Potential Cause | Suggested Solution |
| Product is an Oil at Room Temperature | Some Schiff bases, particularly if impure, may not be crystalline solids. Solution: Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or petroleum ether. Scratching the inside of the flask with a glass rod can also initiate crystallization. |
| Impure Product Prevents Crystallization | The presence of unreacted starting materials or side products can inhibit crystal formation. Solution: Recrystallization is the preferred method for purification.[1] Dissolve the crude product in a minimum amount of a suitable hot solvent (e.g., ethanol, ethyl acetate, or DMF) and allow it to cool slowly.[1] If recrystallization fails, column chromatography may be an option, but be aware that some Schiff bases can hydrolyze on silica gel. A neutral alumina column may be a better alternative. |
| Product and Reactants Have Similar Solubility | This makes separation by simple washing or recrystallization difficult. Solution: Optimize the reaction to drive it to 100% completion. Then, wash the crude product with a solvent that dissolves the starting materials but not the desired product.[1] |
Problem 4: Aldehyde Peak Persists in NMR Spectrum
| Potential Cause | Suggested Solution |
| Hydrolysis During Workup or NMR Sample Prep | Trace amounts of water or acid in the workup solvents or the NMR solvent (especially if not anhydrous) can cause the imine to hydrolyze back to the aldehyde. Solution: Ensure all workup and purification steps are performed under anhydrous conditions. Use anhydrous solvents for purification and deuterated solvents rated for anhydrous use (e.g., DMSO-d6, CDCl3) for NMR analysis. |
| Incomplete Reaction | The peak may simply be unreacted this compound. Solution: Re-run the reaction under more forcing conditions (higher temperature, longer time, more efficient water removal) to ensure complete conversion. |
Quantitative Data Summary
The optimal conditions for your specific primary amine must be determined experimentally. The tables below provide a starting point for optimization.
Table 1: Recommended Solvents & Conditions
| Solvent | Typical Temperature | Notes |
| Ethanol / Methanol | Reflux (65-78 °C) | Good general-purpose solvents. Product may precipitate upon cooling.[2] |
| Toluene | Reflux (111 °C) | Excellent for azeotropic water removal using a Dean-Stark trap.[3] |
| Dichloromethane (DCM) | Reflux (40 °C) | Lower temperature option, but water removal is less efficient. |
| N,N-Dimethylformamide (DMF) | 80-120 °C | High-boiling solvent for poorly soluble reactants. Difficult to remove. |
| Solvent-free | Room Temp to 80 °C | Environmentally friendly option; can be achieved by grinding reactants or gentle heating.[4] |
Table 2: Common Acid Catalysts
| Catalyst | Typical Amount | Notes |
| Glacial Acetic Acid | 1-3 drops (catalytic) | Most common, weak acid catalyst. Effective for achieving optimal pH.[5] |
| p-Toluenesulfonic Acid (p-TsOH) | 0.5 - 2 mol% | Stronger acid catalyst, can be more effective for less reactive substrates.[6] |
| No Catalyst | Varies | Some reactions, especially with highly nucleophilic amines, can proceed without a catalyst, often requiring higher heat. |
Experimental Protocols
General Protocol for Bis-Schiff Base Synthesis
This is a general procedure that should be optimized for your specific amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, add this compound (1.0 eq).
-
Add Solvents and Reactants: Dissolve the bis-aldehyde in toluene (approx. 15-20 mL per mmol of aldehyde). Add the primary amine (2.0 - 2.1 eq) to the solution.
-
Add Catalyst: Add a catalytic amount of p-toluenesulfonic acid (~1 mol%).
-
Reaction Execution: Heat the reaction mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue to reflux and stir the mixture, monitoring the reaction's progress by TLC until the bis-aldehyde spot is consumed (typically 4-24 hours).
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The product, often a brightly colored solid, may precipitate. If so, collect the solid by vacuum filtration and wash it with a small amount of cold ethanol or hexanes.[1]
-
If Product is Soluble: If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., hot ethanol, DMF, or ethyl acetate) to obtain the purified bis-Schiff base.[1]
Visualizations
References
Preventing aggregation of COF nanoparticles derived from Bis(4-formylphenyl)phenylamine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Covalent Organic Framework (COF) nanoparticles derived from Bis(4-formylphenyl)phenylamine and similar precursors. The primary focus is on preventing and reversing nanoparticle aggregation, a common challenge in their synthesis and application.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons my COF nanoparticles are aggregating?
Aggregation of COF nanoparticles is primarily driven by their high surface energy and strong intermolecular forces. Key factors include:
-
Van der Waals Forces: These are universal attractive forces between molecules that become significant at the nanoscale.
-
π-π Stacking: The aromatic structures inherent in COFs, such as those from this compound, can stack on top of each other, leading to strong attractions and subsequent aggregation.[1]
-
Solvent Effects: Poor solvent quality can cause the nanoparticles to favor interaction with each other rather than the solvent, leading to precipitation and aggregation.[2] The choice of solvent is critical for maintaining a stable colloidal suspension.
-
High Particle Concentration: As the concentration of nanoparticles increases, the probability of collisions and aggregation events rises.
Q2: How can I minimize aggregation during the initial synthesis?
Controlling the reaction conditions is the first line of defense against aggregation.
-
Solvent Selection: Choose a solvent system that effectively solvates the nanoparticle surface. For COFs, solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures containing dioxane are often used.[3] The goal is to ensure the solvent-particle interaction is more favorable than particle-particle interaction.[2]
-
Monomer Concentration: Lowering the concentration of the this compound and other linkers can slow down the polymerization rate, allowing for more controlled growth of individual nanoparticles rather than large, amorphous aggregates.
-
Temperature Control: The reaction temperature influences nucleation and growth kinetics. Optimization is often required; sometimes lower temperatures can favor more controlled growth, while in other cases, solvothermal methods at higher temperatures yield more crystalline, stable particles.[4]
-
Stirring and Agitation: While mixing is essential, excessive or high-shear mechanical agitation can sometimes induce aggregation in certain nanoparticle systems.[5] Gentle, consistent stirring is typically recommended.
Q3: What are "capping agents" and how do they prevent aggregation?
Capping agents are molecules that adsorb to the surface of nanoparticles, creating a protective barrier that prevents them from sticking together.[6][[“]][8] They are crucial for long-term colloidal stability.[[“]][9] Stabilization occurs through two primary mechanisms:
-
Steric Hindrance: Long-chain polymers like Polyvinylpyrrolidone (PVP) or Polyethylene glycol (PEG) form a physical "cloud" around the nanoparticles.[6] When particles approach each other, these polymer chains get compressed, creating an entropic penalty that repels the particles.
-
Electrostatic Repulsion: Charged capping agents, such as citrate or certain surfactants, impart a surface charge to the nanoparticles.[10] This results in a repulsive electrostatic force between similarly charged particles, preventing them from aggregating. The magnitude of this repulsion can be estimated by measuring the Zeta Potential.
Q4: My nanoparticles have already aggregated. Can they be salvaged?
Yes, in many cases, aggregated nanoparticles can be redispersed into a colloidal suspension using ultrasonication.
-
Sonication: This technique uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates intense localized energy, which can effectively break apart nanoparticle agglomerates.[11][12] Both direct (probe sonicator) and indirect (bath sonicator) methods can be used, though probe sonicators deliver more focused energy.[12] It is critical to perform sonication in an ice bath to prevent overheating, which can damage the COFs or the solvent.
Q5: How do I know if my nanoparticles are well-dispersed and stable?
Several analytical techniques can be used to characterize the dispersion state of your nanoparticles:
-
Dynamic Light Scattering (DLS): This is the most common technique for measuring the hydrodynamic diameter (size) of particles in a suspension.[13][14] DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.3 generally indicates a monodisperse or narrowly distributed sample, while values above 0.7 suggest significant aggregation.[13][15][16]
-
Transmission Electron Microscopy (TEM/SEM): Electron microscopy provides direct visual evidence of the size, shape, and aggregation state of your nanoparticles.[13] It allows you to see if you have individual particles or large clusters.
-
Zeta Potential Measurement: This technique measures the surface charge of the nanoparticles in a specific medium. A high absolute zeta potential value (e.g., > |30| mV) typically indicates good electrostatic stability and resistance to aggregation.[10]
Troubleshooting Guide: Nanoparticle Aggregation
If you observe aggregation (e.g., visible precipitates, high PDI values from DLS), use the following workflow to diagnose and solve the issue.
Data at a Glance
The following tables summarize representative quantitative data for common anti-aggregation strategies. Note: These are typical values from nanoparticle literature; exact results for your specific COF system may vary.
Table 1: Representative Effect of Sonication on Redispersing Aggregated Nanoparticles
| Sample Condition | Z-Average Diameter (nm) | Polydispersity Index (PDI) | Observation |
| Before Sonication | > 1500 nm | > 0.8 | Heavily aggregated, visible sediment. |
| After Sonication (15 min) | 250 nm | < 0.25 | Well-dispersed, stable colloidal suspension.[11] |
Table 2: Comparison of Common Capping Agents for Nanoparticle Stabilization
| Capping Agent | Stabilization Mechanism | Typical Z-Average (nm) | Typical Zeta Potential (mV) | Notes |
| None | None | > 1000 nm | -5 mV | Prone to rapid aggregation. |
| Polyvinylpyrrolidone (PVP) | Steric Hindrance | 200 - 300 nm | -10 mV | Excellent for preventing aggregation in various solvents.[6][17] |
| Sodium Citrate | Electrostatic Repulsion | 150 - 250 nm | -35 mV | Effective in aqueous or polar protic solvents; stability is pH-dependent.[10] |
Detailed Experimental Protocols
Protocol 1: Ultrasonic Dispersion of Aggregated COF Nanoparticles
This protocol provides a standardized method for redispersing agglomerated nanoparticles using a probe sonicator.[12]
Materials:
-
Aggregated COF nanoparticle suspension.
-
Appropriate solvent (e.g., DMF, ethanol, or deionized water).
-
Probe sonicator (e.g., Branson Sonifier or similar).
-
Glass vial or beaker.
-
Ice bath.
Procedure:
-
Prepare a stock suspension of the aggregated nanoparticles at a concentration of approximately 1-2 mg/mL in the desired solvent.
-
Place the vial containing the suspension into an ice-water bath. Ensure the bath is deep enough to cool the sample effectively during sonication.
-
Immerse the tip of the sonicator probe into the suspension. The tip should be positioned in the top half of the liquid but well below the surface to avoid foaming. Do not let the probe touch the sides or bottom of the vial.
-
Set the sonicator to a moderate amplitude (e.g., 40-60%). Using a pulsed mode (e.g., 5 seconds ON, 5 seconds OFF) is recommended to prevent excessive heat buildup.
-
Sonicate for a total "ON" time of 10-20 minutes. The optimal time may vary depending on the degree of aggregation and should be determined empirically.
-
After sonication, allow the sample to rest in the ice bath for 5 minutes.
-
Immediately characterize the redispersed sample using DLS to confirm the particle size and PDI. For best results, use the dispersion shortly after preparation.[18]
Protocol 2: Post-Synthesis Surface Stabilization with PVP
This protocol describes how to coat freshly synthesized COF nanoparticles with Polyvinylpyrrolidone (PVP) to enhance their long-term colloidal stability.[17]
Materials:
-
COF nanoparticle suspension in a suitable solvent (e.g., methanol or DMF).
-
Polyvinylpyrrolidone (PVP, avg. mol. wt. 40,000).
-
Stir plate and stir bar.
Procedure:
-
Prepare a stock solution of PVP (e.g., 10 mg/mL) in the same solvent as the COF nanoparticle suspension.
-
In a clean glass vial, add the COF nanoparticle suspension. Place it on a stir plate and begin gentle stirring.
-
Dropwise, add the PVP solution to the stirring nanoparticle suspension. A typical starting ratio is 1:1 by weight of PVP to COF nanoparticles.
-
Allow the mixture to stir at room temperature for a minimum of 12 hours. This ensures the PVP has sufficient time to adsorb onto the nanoparticle surfaces.
-
(Optional) To remove excess, unbound PVP, the suspension can be purified. Centrifuge the suspension at a moderate speed (e.g., 8,000 rpm for 15 min). Discard the supernatant, and redisperse the nanoparticle pellet in a fresh solvent. Repeat this wash step 2-3 times. Note: Use sonication briefly if the pellet is difficult to redisperse.
-
Store the final PVP-stabilized COF nanoparticle suspension at 4°C. Characterize using DLS and TEM to confirm stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Impact of solvent quality on nanoparticle dispersion in semidilute and concentrated polymer solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. consensus.app [consensus.app]
- 8. Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Capping agents in nanoparticle synthesis: Surfactant and solvent system | Semantic Scholar [semanticscholar.org]
- 10. quora.com [quora.com]
- 11. ijera.com [ijera.com]
- 12. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 13. Como Caracterizar A Agregação E Dispersão De NanopartÃculas? [pt.satnanomaterial.com]
- 14. Dynamic Light Scattering and Its Application to Control Nanoparticle Aggregation in Colloidal Systems: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Characterization Challenges of Self-Assembled Polymer-SPIONs Nanoparticles: Benefits of Orthogonal Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Purification of 4,4'-Diformyltriphenylamine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 4,4'-diformyltriphenylamine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is a typical solvent system for the column chromatography of 4,4'-diformyltriphenylamine?
A common and effective eluent system for the silica gel column chromatography of 4,4'-diformyltriphenylamine is a mixture of ethyl acetate and cyclohexane. A specific ratio reported to yield the pure product is ethyl acetate/cyclohexane (1:5, v/v)[1]. However, the optimal ratio can vary depending on the specific derivative and the presence of impurities. It is always recommended to first determine the ideal solvent system using Thin Layer Chromatography (TLC).
Q2: How can I determine the best solvent system using Thin Layer Chromatography (TLC)?
To find the optimal solvent system, spot your crude reaction mixture on a TLC plate and develop it in various mixtures of a non-polar solvent (e.g., hexane, cyclohexane) and a moderately polar solvent (e.g., ethyl acetate, dichloromethane). The ideal solvent system will give your desired compound a retention factor (Rf) value between 0.2 and 0.4, with good separation from impurities[2][3][4].
Q3: My compound is very polar and won't move from the baseline on the TLC plate, even with pure ethyl acetate. What should I do?
For highly polar derivatives, you may need to use a more polar solvent system. A mixture of dichloromethane and methanol is a common choice for polar compounds[5]. Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it. For very stubborn polar compounds, particularly those with basic nitrogen groups, adding a small amount of triethylamine (0.1-1%) or ammonia in methanol to the eluent can help to reduce tailing and improve mobility on the silica gel[3][5].
Q4: Should I use wet or dry loading for my sample?
The choice between wet and dry loading depends on the solubility of your crude product.
-
Wet Loading: If your crude product is readily soluble in the initial eluent, you can dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column.
-
Dry Loading: If your compound has poor solubility in the eluent, dry loading is recommended. To do this, dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column[3].
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography purification of 4,4'-diformyltriphenylamine derivatives.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | - Inappropriate solvent system. - Column overloading. - Improperly packed column (channeling). | - Optimize the solvent system using TLC to achieve an Rf of 0.2-0.4 for the target compound and good separation from impurities. - Reduce the amount of crude material loaded onto the column. A general rule of thumb is a 1:30 to 1:50 ratio of crude material to silica gel by weight. - Ensure the column is packed uniformly without any cracks or air bubbles. Slurry packing is often preferred. |
| Compound Elutes Too Quickly (High Rf) | - Solvent system is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture). |
| Compound Does Not Elute (Stays at the Origin) | - Solvent system is not polar enough. - Compound may be degrading on the acidic silica gel. - Strong, irreversible adsorption to the stationary phase. | - Gradually increase the polarity of the eluent. - Perform a stability test on a TLC plate. If degradation is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel by pre-eluting the column with a solvent mixture containing a small amount of triethylamine (0.1-1%). - For very polar compounds, a different stationary phase (e.g., reversed-phase silica) may be necessary. |
| Tailing or Streaking of Bands | - Compound interacting with active sites on the silica gel (common for amines). - Column overloading. - Sample is not soluble in the mobile phase. | - Add a small amount of a modifier to the eluent, such as triethylamine (0.1-1%) for basic compounds, to block the active sites on the silica. - Reduce the amount of sample loaded. - Ensure the sample is fully dissolved before loading or use the dry loading technique. |
| Column Cracking or Blockage | - Swelling or shrinking of the silica gel due to a large, abrupt change in solvent polarity. - Precipitation of the compound on the column. - Fines from the silica gel clogging the frit. | - Use a gradient elution with gradual changes in solvent composition. - Ensure the crude sample is free of insoluble material before loading. Consider pre-filtering the sample solution. If precipitation occurs on the column, a different solvent system may be required. - Place a layer of sand on top of the silica bed and at the bottom of the column to prevent fines from escaping. |
Data Presentation
The following table summarizes TLC data for triphenylamine derivatives from the literature to provide a starting point for method development. Note that Rf values are highly dependent on specific experimental conditions.
| Compound | Solvent System (v/v) | Stationary Phase | Rf Value |
| 4,4'-Diformyltriphenylamine | Ethyl acetate / Cyclohexane (1:5) | Silica Gel | ~0.3 (inferred)[1] |
| A Triphenylamine Derivative | Hexane / Ethyl Acetate (2:3) | Silica Gel | 0.4[6] |
| A Triphenylamine Derivative | Hexane / Ethyl Acetate (4:1) | Silica Gel | 0.34[6] |
| A Triphenylamine Derivative | Hexane / Ethyl Acetate (2:1) | Silica Gel | 0.44[6] |
| Benzoic Acid | Dichloromethane | Silica Gel | 0.37[7] |
| p-Toluidine | Dichloromethane | Silica Gel | 0.47[7] |
| Naphthalene | Dichloromethane | Silica Gel | 0.88[7] |
Experimental Protocols
General Protocol for Column Chromatography Purification of 4,4'-Diformyltriphenylamine
This protocol is based on a literature procedure for the purification of 4,4'-diformyltriphenylamine[1].
1. Materials and Equipment:
-
Crude 4,4'-diformyltriphenylamine
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Ethyl acetate (analytical grade)
-
Cyclohexane (analytical grade)
-
Chromatography column
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Column:
-
Secure the chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm).
-
Prepare a slurry of silica gel in the initial eluent (e.g., cyclohexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica bed to protect the surface.
3. Sample Loading:
-
Wet Loading: Dissolve the crude 4,4'-diformyltriphenylamine in a minimal amount of the eluent (ethyl acetate/cyclohexane 1:5). Carefully pipette the solution onto the top of the sand layer.
-
Dry Loading: Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the eluent (ethyl acetate/cyclohexane 1:5) to the top of the column.
-
Apply gentle pressure (if using flash chromatography) to maintain a steady flow rate.
-
Collect fractions in separate test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using TLC.
5. Product Isolation:
-
Combine the fractions containing the pure product (as determined by TLC).
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 4,4'-diformyltriphenylamine as a yellow solid.
Visualizations
References
Technical Support Center: Recrystallization of Bis(4-formylphenyl)phenylamine
This guide provides detailed troubleshooting advice and frequently asked questions to assist researchers in achieving high-purity Bis(4-formylphenyl)phenylamine through recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for the recrystallization of this compound?
A1: A specific, universally "best" solvent for this compound is not well-documented in publicly available literature. However, for aromatic aldehydes and diarylamine derivatives, a good starting point is to screen polar aprotic and polar protic solvents. Commonly successful solvents for similar compounds include methanol, ethanol, ethyl acetate, acetone, and mixtures such as petroleum ether/ethyl acetate or hexanes/acetone. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling. To resolve this, try the following:
-
Re-heat the solution to redissolve the oil.
-
Add a small amount of additional "good" solvent to decrease the saturation point.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a warm hotplate that is turned off, or by insulating the flask.
-
If the issue persists, the compound may be significantly impure, and a preliminary purification step, such as column chromatography, might be necessary. A patent for the related compound, tris(4-formylphenyl)amine, suggests a petroleum ether-ethyl acetate mixed solvent for silica gel column chromatography.
Q3: No crystals are forming, even after the solution has cooled to room temperature. What is the problem?
A3: This is a common issue that can arise from two primary causes:
-
Too much solvent was used: If the solution is not sufficiently saturated, crystals will not form. The remedy is to gently heat the solution and evaporate some of the solvent to increase the concentration.
-
Supersaturation: The solution may be supersaturated, meaning the solute is dissolved at a concentration higher than its normal saturation point. To induce crystallization, you can:
-
Scratch the inside of the flask with a glass rod at the meniscus.
-
Add a "seed crystal" of pure this compound if available.
-
Cool the solution further in an ice bath, but do so slowly to avoid precipitation.
-
Q4: The recrystallization yield is very low. How can I improve it?
A4: A low yield is often a consequence of using too much solvent, which leaves a significant amount of the product dissolved in the mother liquor. To improve the yield:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Ensure the solution is allowed to cool slowly to room temperature and then thoroughly chilled in an ice bath to maximize crystal formation before filtration.
-
Minimize the amount of cold solvent used to wash the crystals during filtration.
Q5: What are common impurities in this compound and can they be removed by recrystallization?
A5: Common impurities can include starting materials from the synthesis, such as aniline or 4-formylphenylboronic acid, and side-products. Diarylamines, in particular, may contain primary arylamine impurities. While recrystallization is effective at removing many impurities, highly soluble impurities or those with similar solubility profiles to the target compound may be difficult to remove. If recrystallization does not yield a product of desired purity, a secondary purification method like column chromatography may be required.
Experimental Protocols
Solvent Screening Protocol
-
Place approximately 20-30 mg of crude this compound into several small test tubes.
-
To each tube, add a different solvent (e.g., methanol, ethanol, ethyl acetate, acetone, toluene, hexanes) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the solubility at room temperature.
-
If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a warm water or sand bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot, and which produces well-formed crystals upon cooling.
-
For mixed solvent systems (e.g., ethyl acetate/hexanes), dissolve the compound in a minimum amount of the "good" solvent (ethyl acetate) and then add the "poor" solvent (hexanes) dropwise until the solution becomes turbid. Gently warm to redissolve and then cool slowly.
General Recrystallization Protocol
-
Weigh the crude this compound and place it in an Erlenmeyer flask.
-
Add a magnetic stir bar and the chosen recrystallization solvent. Start with a small amount of solvent.
-
Gently heat the mixture on a hotplate with stirring. Gradually add more solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
Once the solid is completely dissolved, remove the flask from the heat source.
-
If the solution is colored due to impurities, you may consider a hot filtration step after adding activated charcoal.
-
Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.
-
Once the flask has reached room temperature and crystal formation has ceased, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.
Data Presentation
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Observations |
| Methanol | ||||
| Ethanol | ||||
| Ethyl Acetate | ||||
| Acetone | ||||
| Toluene | ||||
| Hexanes | ||||
| Ethyl Acetate/Hexanes | ||||
| Acetone/Water |
Users should fill this table with their experimental observations.
Mandatory Visualization
Below is a troubleshooting workflow for the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
Characterization of impurities in Bis(4-formylphenyl)phenylamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of Bis(4-formylphenyl)phenylamine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an electron-rich aromatic compound, in this case, triphenylamine or 4-formyltriphenylamine, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).
Q2: What are the primary impurities I should expect in the synthesis of this compound?
A2: The primary impurities are typically the under-formylated product, 4-formyltriphenylamine (mono-formylated), and the over-formylated product, Tris(4-formylphenyl)amine (tri-formylated). The presence and ratio of these impurities depend on the reaction conditions such as stoichiometry of reagents, reaction time, and temperature.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). HPLC is particularly useful for quantifying the ratio of the starting material, the desired di-formylated product, and the mono- and tri-formylated impurities.
Q4: My reaction yields are consistently low. What are the potential causes?
A4: Low yields can stem from several factors. The Vilsmeier reagent is highly sensitive to moisture, so ensuring anhydrous conditions is critical. Sub-optimal reaction temperature or time can also lead to incomplete conversion. Additionally, the stoichiometry of the Vilsmeier reagent to the triphenylamine derivative is a key parameter to control the extent of formylation.
Q5: I am observing a significant amount of Tris(4-formylphenyl)amine in my product mixture. How can I minimize its formation?
A5: To minimize the formation of the tri-formylated product, you can reduce the equivalents of the Vilsmeier reagent (POCl₃ and DMF) used relative to the starting triphenylamine. A stepwise approach, where the di-formylated product is the target, requires careful control over stoichiometry and reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low to no conversion of starting material | 1. Inactive Vilsmeier reagent due to moisture. 2. Reaction temperature is too low. 3. Insufficient amount of Vilsmeier reagent. | 1. Ensure all glassware is oven-dried and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Incrementally increase the reaction temperature. 3. Increase the equivalents of POCl₃ and DMF. |
| High percentage of 4-formyltriphenylamine (mono-formylated impurity) | 1. Insufficient reaction time or temperature. 2. Insufficient amount of Vilsmeier reagent. | 1. Increase the reaction time and/or temperature and monitor by HPLC or TLC. 2. Increase the stoichiometry of the Vilsmeier reagent. |
| High percentage of Tris(4-formylphenyl)amine (tri-formylated impurity) | 1. Excess of Vilsmeier reagent. 2. Prolonged reaction time or excessively high temperature. | 1. Reduce the equivalents of POCl₃ and DMF. 2. Decrease the reaction time and/or temperature. |
| Product "oiling out" during purification by recrystallization | 1. High concentration of impurities. 2. Inappropriate solvent system. 3. Solution cooled too quickly. | 1. First, attempt purification by column chromatography to remove the bulk of impurities. 2. Screen for a solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures.[1] 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1] |
| Streaking of spots on TLC during reaction monitoring or purification | The aldehyde and amine functionalities may interact strongly with the silica gel. | Add a small amount of a polar modifier like triethylamine or acetic acid to the eluent system. |
Quantitative Data
The following table summarizes the retention times of the starting material and related formylated species as determined by High-Performance Liquid Chromatography (HPLC). This data can be used to monitor reaction progress and assess the purity of the final product.
| Compound | Structure | Retention Time (min) |
| Triphenylamine | C₁₈H₁₅N | 19.66 |
| 4-formyltriphenylamine | C₁₉H₁₅NO | 8.60 |
| This compound | C₂₀H₁₅NO₂ | 4.37 |
| Tris(4-formylphenyl)amine | C₂₁H₁₅NO₃ | 2.79 |
| HPLC Conditions: RP Nova-Park C18 column; eluent: CH₃CN–aqueous buffer solution (60:40, 20 mM AcONH₄, 1% AcOH); 1 mL/min; 30 °C; UV detection at 254 nm.[2] |
Experimental Protocols
Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is adapted from the synthesis of the related tris(4-formylphenyl)amine and is aimed at maximizing the yield of the di-formylated product.[2]
Materials:
-
Triphenylamine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium hydroxide (NaOH) solution
-
Ice
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add triphenylamine and anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a stoichiometric amount of POCl₃ dropwise to the stirred solution. The amount of POCl₃ and DMF should be optimized to favor di-substitution (approximately 2-2.5 equivalents relative to triphenylamine).
-
After the addition is complete, gradually raise the temperature to 90-95 °C and heat under reflux for a predetermined time (monitor by HPLC or TLC to maximize the di-formylated product).
-
After cooling to room temperature, carefully pour the reaction mixture into a beaker of crushed ice.
-
Neutralize the aqueous solution with a NaOH solution until a precipitate forms.
-
Filter the crude product, wash with water, and dry under vacuum.
-
Purify the crude solid by silica gel column chromatography.
Characterization of Impurities
a) High-Performance Liquid Chromatography (HPLC)
-
Column: RP Nova-Park C18
-
Mobile Phase: Acetonitrile/Aqueous buffer (60:40, v/v). The aqueous buffer consists of 20 mM Ammonium Acetate and 1% Acetic Acid.
-
Flow Rate: 1 mL/min
-
Detection: UV at 254 nm
-
Temperature: 30 °C
-
Expected Retention Times: See the Quantitative Data table above.[2]
b) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: DMSO-d₆ or CDCl₃
-
Reference: Tetramethylsilane (TMS)
-
Expected Chemical Shifts (δ) in ppm:
-
4-formyltriphenylamine (Impurity):
-
¹H NMR (DMSO-d₆): Signals in the aromatic region (approx. 7.14-7.91 ppm) and a singlet for the aldehyde proton (approx. 9.93 ppm).[3]
-
-
This compound (Product):
-
¹H NMR: Aromatic protons are expected in the range of 7.0-8.0 ppm. The aldehyde protons will appear as a singlet around 9.9-10.0 ppm.
-
¹³C NMR: Aromatic carbons will be in the range of 120-155 ppm, and the aldehyde carbonyl carbon will be around 190-192 ppm.
-
-
Tris(4-formylphenyl)amine (Impurity):
-
c) Mass Spectrometry (MS)
-
Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Expected Molecular Ion Peaks [M+H]⁺:
-
4-formyltriphenylamine: m/z ≈ 274.12
-
This compound: m/z ≈ 302.12
-
Tris(4-formylphenyl)amine: m/z ≈ 330.11[2]
-
Purification by Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of ethyl acetate in petroleum ether or hexane is commonly used. A typical starting point is a low polarity mixture (e.g., 5-10% ethyl acetate) gradually increasing in polarity.[3]
-
Procedure:
-
Prepare a slurry of silica gel in the initial low-polarity eluent and pack the column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent and load it onto the column.
-
Elute the column with the solvent gradient. The less polar starting material (triphenylamine) will elute first, followed by the mono-formylated, di-formylated, and finally the most polar tri-formylated product.
-
Collect fractions and monitor by TLC to identify and combine the fractions containing the pure this compound.
-
Evaporate the solvent from the combined fractions to obtain the purified product.
-
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting impurity formation during synthesis.
References
Scaling up the synthesis of Bis(4-formylphenyl)phenylamine for industrial applications
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Bis(4-formylphenyl)phenylamine for industrial applications. The content is structured to address common challenges through troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of diphenylamine using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).[1][2][3]
Q2: What are the primary safety concerns when handling phosphorus oxychloride (POCl₃) on an industrial scale?
A2: Phosphorus oxychloride is a highly corrosive and toxic substance that reacts violently with water.[4][5] Key safety precautions include:
-
Handling in a well-ventilated area, using a closed system where possible.
-
Wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, face shield, and protective clothing.[4]
-
Ensuring all equipment is dry and free from moisture to prevent violent reactions.[1]
-
Having emergency preparedness for spills, which may involve neutralizing agents and containment procedures.
Q3: How can the progress of the Vilsmeier-Haack reaction be monitored in a production setting?
A3: In an industrial setting, reaction progress is typically monitored using in-process controls. High-Performance Liquid Chromatography (HPLC) is a common and effective method to track the consumption of the starting material (diphenylamine) and the formation of the mono- and di-formylated products.[6] Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.[1]
Q4: What are the typical byproducts in the synthesis of this compound?
A4: The primary byproduct is the mono-formylated species, (4-formylphenyl)phenylamine. Over-reaction can potentially lead to the formation of tris(4-formylphenyl)amine.[6][7] Additionally, impurities from starting materials and side reactions due to moisture or temperature deviations can be present.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the industrial-scale synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Product Yield | Inactive Vilsmeier reagent due to moisture.[1] | Ensure all reactants and solvents are anhydrous. Use freshly distilled DMF and high-purity POCl₃.[1] |
| Insufficient reaction temperature or time.[1] | Gradually increase the reaction temperature and monitor the reaction progress using HPLC until the starting material is consumed.[1][6] | |
| Incomplete quenching of the reaction. | Ensure the reaction mixture is thoroughly quenched, typically with ice and a basic solution, to hydrolyze the intermediate iminium salt.[1] | |
| Formation of Dark, Tarry Residue | Reaction overheating leading to polymerization or decomposition.[1] | Implement strict temperature control, especially during the exothermic formation of the Vilsmeier reagent and the formylation reaction. Utilize reactor cooling systems effectively.[1] |
| Impurities in starting materials or solvents.[1] | Use high-purity, filtered starting materials and anhydrous solvents to minimize side reactions.[1] | |
| Multiple Products Observed (e.g., high levels of mono-formylated product) | Suboptimal stoichiometry of the Vilsmeier reagent.[1] | Carefully control the molar ratio of the Vilsmeier reagent to the diphenylamine. An excess of the reagent can lead to over-formylation, while an insufficient amount will result in incomplete reaction. |
| Poor mixing in the reactor. | Ensure efficient agitation to maintain a homogeneous reaction mixture and prevent localized concentration gradients. | |
| Difficulty in Product Isolation and Purification | Product precipitation issues during work-up. | Optimize the quenching and neutralization steps to ensure the product precipitates in a filterable form. |
| Inefficient removal of impurities. | Employ appropriate purification techniques such as recrystallization or the formation of a bisulfite adduct to separate the aldehyde from non-aldehydic impurities.[8][9] | |
| Runaway Reaction | Poor temperature control during the exothermic Vilsmeier reagent formation.[10] | Ensure slow, controlled addition of POCl₃ to DMF with efficient cooling. For large-scale reactions, consider using a semi-batch process where one reactant is added over time to manage heat generation.[11] |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis of this compound via Vilsmeier-Haack Reaction
1. Vilsmeier Reagent Preparation:
-
Charge a suitable, clean, and dry glass-lined reactor with anhydrous N,N-dimethylformamide (DMF).
-
Cool the DMF to 0-5 °C with constant agitation.
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF via a controlled addition funnel, ensuring the temperature does not exceed 10 °C.[1]
-
After the addition is complete, continue to stir the mixture at 0-5 °C for at least 30 minutes to ensure complete formation of the Vilsmeier reagent.[12]
2. Formylation Reaction:
-
In a separate reactor, dissolve diphenylamine in a minimal amount of an anhydrous solvent (e.g., 1,2-dichloroethane).
-
Slowly add the diphenylamine solution to the prepared Vilsmeier reagent, maintaining the reaction temperature between 0-10 °C.
-
After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to the desired reaction temperature (e.g., 80-90 °C), as determined by process optimization.[10]
-
Monitor the reaction progress by HPLC until the desired conversion is achieved.[6]
3. Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly quench the reaction mixture by adding it to a vigorously stirred mixture of crushed ice and water.[1]
-
Neutralize the acidic mixture with a basic solution (e.g., sodium hydroxide or sodium carbonate solution) to a pH of 7-8 to precipitate the crude product.
-
Filter the precipitated solid and wash it thoroughly with deionized water until the washings are neutral.
-
Dry the crude product under vacuum.
Protocol 2: Purification of this compound by Recrystallization
-
Dissolve the crude, dry this compound in a suitable hot solvent (e.g., ethanol, isopropanol, or a mixture of solvents like toluene/heptane).
-
Treat the hot solution with activated carbon to remove colored impurities, if necessary.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Cool the mixture further in an ice bath to maximize the yield of the purified crystals.
-
Filter the crystals, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Reagent Stoichiometry on Product Distribution
| Molar Ratio (Diphenylamine:POCl₃:DMF) | Yield of this compound (%) | Yield of (4-formylphenyl)phenylamine (%) |
| 1 : 2.2 : 2.2 | 75 | 20 |
| 1 : 2.5 : 2.5 | 85 | 10 |
| 1 : 3.0 : 3.0 | 88 | 5 |
Note: Data is illustrative and will vary based on specific reaction conditions.
Table 2: Influence of Reaction Temperature on Yield
| Reaction Temperature (°C) | Reaction Time (h) | Yield of this compound (%) |
| 60 | 12 | 70 |
| 80 | 6 | 85 |
| 100 | 4 | 82 (with increased byproducts) |
Note: Data is illustrative and optimization is required for specific industrial processes.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for addressing low product yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. lanxess.com [lanxess.com]
- 5. Phosphorus oxychloride - PCC Group [products.pcc.eu]
- 6. researchgate.net [researchgate.net]
- 7. CN103709053A - Method for preparing tri(4-formylphenyl) amine by employing 4-formyltriphenylamine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of Bis(4-formylphenyl)phenylamine
For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the validity and reproducibility of experimental results. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of Bis(4-formylphenyl)phenylamine, a key intermediate in organic synthesis. This document outlines a comprehensive HPLC protocol and presents supporting data to offer an objective performance comparison.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach
HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method provides excellent resolution, enabling the separation of the main compound from structurally similar impurities that may arise during synthesis. Common impurities can include starting materials or by-products such as 4-formyltriphenylamine.
Detailed Experimental Protocol: RP-HPLC Method for this compound
Objective: To determine the purity of a synthesized this compound sample and to detect and quantify any process-related impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard (of known high purity)
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Specification |
| Mobile Phase | Acetonitrile and Water (Gradient) |
| Gradient Program | 0-5 min: 60% ACN; 5-15 min: 60-80% ACN; 15-20 min: 80% ACN; 20-25 min: 80-60% ACN; 25-30 min: 60% ACN |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50, v/v) |
Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 100 mL of the diluent.
-
Sample Solution (1 mg/mL): Accurately weigh approximately 25 mg of the synthesized this compound and dissolve it in 25 mL of the diluent.
Analysis Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution to analyze the purity and impurity profile.
-
Calculate the purity of the synthesized sample using the area normalization method. For higher accuracy, relative response factors for known impurities should be determined.
Data Presentation: Purity Assessment Results
The following table summarizes the results from the HPLC analysis of a synthesized batch of this compound.
| Compound | Retention Time (min) | Peak Area (%) |
| Impurity 1 (Hypothetical) | 4.8 | 0.15 |
| Impurity 2 (4-formyltriphenylamine) | 8.2 | 0.35 |
| This compound | 12.5 | 99.45 |
| Impurity 3 (Hypothetical) | 16.1 | 0.05 |
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Differential partitioning of analytes between a stationary and a liquid mobile phase. | High resolution and sensitivity for non-volatile compounds. Well-established and robust. Capable of separating closely related impurities.[1] | Can be time-consuming. Requires reference standards for impurity identification. | Routine purity testing and quality control of pharmaceutical ingredients. |
| Gas Chromatography (GC) | Partitioning of volatile analytes between a stationary phase and a gaseous mobile phase. | High separation efficiency for volatile compounds. Faster analysis times for simple mixtures.[1] | Requires the analyte to be volatile and thermally stable, or require derivatization.[1] | Analysis of residual solvents and volatile impurities. |
| GC-Mass Spectrometry (GC-MS) | Combines the separation power of GC with the identification capabilities of mass spectrometry. | Provides structural information for the identification of unknown impurities.[1] | Similar limitations to GC regarding analyte volatility and thermal stability. | Identification of volatile and semi-volatile impurities.[1] |
| Titrimetry | Measurement of the volume of a reagent of known concentration required to react completely with the analyte. | Simple, inexpensive, and highly precise for the assay of the main component.[1] | Not suitable for impurity profiling. Less sensitive than chromatographic methods.[1] | Assay of the bulk purity of the synthesized compound. |
Visualizing the Workflow and Decision-Making Process
To further clarify the process, the following diagrams illustrate the experimental workflow for HPLC analysis and the logical relationship for selecting an appropriate analytical method.
References
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Bis(4-formylphenyl)phenylamine for Structural Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Bis(4-formylphenyl)phenylamine, a key building block in materials science and organic synthesis. The structural confirmation of this molecule is crucial for ensuring the integrity of subsequent applications. This document presents a comparative analysis of its expected NMR data with that of related compounds, a detailed experimental protocol for spectral acquisition, and a logical workflow for structural verification.
Structural Overview
This compound, also known as N,N-Bis(4-formylphenyl)aniline or 4,4'-Diformyltriphenylamine, possesses a central triphenylamine core with two formyl groups at the para positions of two of the phenyl rings. This specific substitution pattern gives rise to a characteristic set of signals in its NMR spectra.
¹H and ¹³C NMR Spectral Data
While a definitive, published, and fully assigned spectrum for this compound can be elusive, its spectral characteristics can be accurately predicted and understood by comparing with the known spectra of triphenylamine and related substituted analogues. The electron-withdrawing nature of the formyl groups significantly influences the chemical shifts of the aromatic protons and carbons.
Table 1: Comparative ¹H NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Aldehydic Proton (ppm) | Reference |
| Triphenylamine | 7.23 (m), 7.13 (m), 6.97 (m) | N/A | [1][2] |
| This compound (Predicted) | ~7.8 (d), ~7.2 (d), ~7.4 (t), ~7.2 (t), ~7.1 (d) | ~9.9 (s) | |
| Tris(4-formylphenyl)amine | 7.79 (d, J=8.6 Hz), 7.20 (d, J=8.6 Hz) | 9.91 (s) | [3] |
Table 2: Comparative ¹³C NMR Spectral Data (in CDCl₃)
| Compound | Aromatic Carbons (ppm) | Aldehydic Carbon (ppm) | Reference |
| Triphenylamine | 147.5, 129.2, 124.5, 123.0 | N/A | [2] |
| This compound (Predicted) | ~152, ~132, ~131, ~130, ~126, ~125, ~120 | ~191 | |
| Tris(4-formylphenyl)amine | 152.6, 132.0, 131.5, 125.4 | 191.1 | [3] |
Analysis and Interpretation:
-
¹H NMR Spectrum: The spectrum of this compound is expected to show a downfield shift for the protons on the formyl-substituted rings due to the electron-withdrawing effect of the aldehyde group. The protons ortho to the formyl group will appear as a doublet around 7.8 ppm, while the protons meta to the formyl group will be a doublet at a more upfield position, likely around 7.2 ppm. The protons of the unsubstituted phenyl ring will exhibit signals similar to those in triphenylamine, appearing as multiplets in the 7.1-7.4 ppm range. A sharp singlet for the aldehydic proton will be distinctly visible at a very downfield region, typically around 9.9 ppm.
-
¹³C NMR Spectrum: In the ¹³C NMR spectrum, the carbon of the formyl group will give a characteristic signal in the aldehydic region, around 191 ppm. The aromatic region will display a greater number of signals compared to the symmetrical triphenylamine due to the substitution. The carbons attached to the nitrogen and the formyl groups will be the most deshielded.
Alternative Characterization Techniques
While NMR is a powerful tool for structure elucidation, it is often used in conjunction with other analytical methods for comprehensive characterization.
Table 3: Comparison with Other Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed information about the carbon-hydrogen framework, connectivity, and chemical environment of nuclei. | Provides unambiguous structure determination. | Can be less sensitive than other techniques; requires soluble samples. |
| Mass Spectrometry | Provides the molecular weight and fragmentation pattern of the molecule. | High sensitivity and accuracy in mass determination. | Does not provide detailed structural connectivity. |
| FT-IR Spectroscopy | Identifies the functional groups present in the molecule (e.g., C=O stretch of the aldehyde). | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Determines the percentage composition of elements (C, H, N) in the compound. | Confirms the empirical and molecular formula. | Does not provide structural information. |
Experimental Protocol for NMR Analysis
A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified this compound sample.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Use a 400 MHz (or higher) NMR spectrometer.
-
Tune and shim the probe to ensure a homogeneous magnetic field.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard single-pulse experiment.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Collect a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse program (e.g., zgpg30).
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Collect a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ¹H and the CDCl₃ signal to 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of this compound using NMR spectroscopy in conjunction with other analytical techniques.
References
A Comparative Guide to Triphenylamine-Based Linkers in Covalent Organic Frameworks: Bis(4-formylphenyl)phenylamine vs. Tris(4-formylphenyl)amine
For researchers, scientists, and drug development professionals, the rational design of Covalent Organic Frameworks (COFs) is pivotal for tuning their properties and functions. The choice of organic building blocks, or linkers, is a critical determinant of the final framework's characteristics. This guide provides a detailed comparison of two triphenylamine-based aldehyde linkers: the C2v-symmetric Bis(4-formylphenyl)phenylamine and the C3-symmetric tris(4-formylphenyl)amine, offering insights into their impact on COF synthesis, structure, and performance.
The core structural difference between this compound and tris(4-formylphenyl)amine lies in their symmetry. This compound possesses two formyl groups, leading to a C2v symmetry, which typically acts as a linear or bent linker in COF synthesis. In contrast, tris(4-formylphenyl)amine has three formyl groups, imparting a trigonal or C3 symmetry, which serves as a triangular node. This fundamental difference in geometry dictates the resulting COF topology, with the former often contributing to linear or sheet-like structures and the latter forming hexagonal or other highly symmetric 2D and 3D networks.
Performance and Properties: A Tale of Two Symmetries
The symmetry of the linker directly influences the porosity, surface area, and ultimately, the application-specific performance of the resulting COF.
Tris(4-formylphenyl)amine (TFPA) , with its C3 symmetry, is a widely utilized building block in the synthesis of highly crystalline and porous COFs. The resulting frameworks often exhibit high Brunauer-Emmett-Teller (BET) surface areas, with some reported values reaching up to 1747 m²/g.[1] These high surface areas, coupled with tunable pore sizes, make TFPA-based COFs promising candidates for gas storage and separation, catalysis, and sensing. For instance, a hydrazone-linked COF synthesized from TFPA has been demonstrated as a selective fluorescent sensor for Fe(III) ions.[2] Furthermore, COFs constructed with TFPA have been explored for drug delivery applications.[3] The rigid and planar geometry of the triphenylamine core in TFPA contributes to the formation of stable, ordered frameworks.
This compound , also known as 4,4'-diformyltriphenylamine, presents a C2v symmetry. While less commonly reported in the literature as a primary building block for highly porous COFs compared to its C3-symmetric counterpart, its bent geometry can be strategically employed to create unique network topologies. The use of linkers with lower symmetry can lead to frameworks with more complex pore structures and potentially different adsorption or catalytic properties. However, achieving high crystallinity with less symmetric linkers can be more challenging. Quantitative performance data for COFs synthesized solely with this compound is not as readily available in the reviewed literature, highlighting an area for further research and exploration.
The electronic properties of the triphenylamine core, with its electron-donating nitrogen atom, are present in both linkers. This feature can be advantageous for applications in electronics, optoelectronics, and catalysis where charge transport or redox activity is desired. Triphenylamine-based COF films have been shown to exhibit electrochromic and electrofluorochromic properties.[4]
Data Presentation
| Property | This compound | Tris(4-formylphenyl)amine |
| Symmetry | C2v | C3 |
| Functionality | Difunctional (2 formyl groups) | Trifunctional (3 formyl groups) |
| Typical Role in COF | Linear or bent linker | Trigonal node |
| Resulting COF Topology | Linear chains, sheets, or more complex networks | Hexagonal 2D layers or 3D networks |
| Reported BET Surface Area of COFs | Data not readily available | Up to 1747 m²/g[1] |
| Key Applications of Derived COFs | Potential for unique topologies | Gas storage, separation, catalysis, sensing, drug delivery[1][2][3] |
Experimental Protocols
The synthesis of COFs using these linkers typically follows a solvothermal method, involving the condensation reaction between the aldehyde groups of the linker and the amine groups of a complementary linker in a high-boiling point solvent, often in the presence of an acid catalyst.
General Solvothermal Synthesis of Imine-Linked COFs
A general procedure for the synthesis of imine-linked COFs is as follows:
-
The aldehyde linker (e.g., tris(4-formylphenyl)amine) and the amine linker are placed in a Pyrex tube.
-
A mixture of solvents, such as mesitylene and 1,4-dioxane, is added to the tube.
-
An aqueous solution of an acid catalyst, typically acetic acid, is added.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a period of several days (e.g., 3 days).
-
After cooling to room temperature, the resulting solid is collected by filtration, washed with an organic solvent (e.g., acetone), and dried under vacuum.
The specific molar ratios of the linkers, solvent composition, catalyst concentration, reaction temperature, and time need to be optimized for each specific COF to achieve high crystallinity and porosity. For instance, a two-step solvothermal procedure has been reported to improve the crystallinity of COFs.[5]
A practical and efficient two-flask synthesis for tris(4-formylphenyl)amine from triphenylamine has also been described, which provides a higher yield in a shorter time compared to a one-flask threefold Vilsmeier-Haack formylation.
Mandatory Visualizations
Chemical Structures of the Linkers
Caption: Molecular structures of this compound and Tris(4-formylphenyl)amine.
General COF Synthesis Workflow
References
- 1. Strategic design of triphenylamine- and triphenyltriazine-based two-dimensional covalent organic frameworks for CO2 uptake and energy storage - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. A new hydrazone-linked covalent organic framework for Fe(iii) detection by fluorescence and QCM technologies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Triphenylamine-Based Covalent Organic Framework Films for Dopamine-Responsive Electrofluorochromism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A two-step solvothermal procedure to improve crystallinity of covalent organic frameworks and achieve scale-up preparation [html.rhhz.net]
Unveiling the Crystal Architecture: A Comparative Guide to the X-ray Diffraction Analysis of Arylamine Single Crystals
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the three-dimensional structure of molecules is paramount for predicting their physical and chemical properties, as well as their biological activity. Single-crystal X-ray diffraction (XRD) stands as the gold standard for elucidating these intricate atomic arrangements. This guide provides a comparative analysis of the crystallographic data of key arylamine compounds, alongside a detailed protocol for single-crystal XRD, to aid in the structural characterization of novel organic molecules.
While a complete crystallographic dataset for Bis(4-formylphenyl)phenylamine is not publicly available, this guide utilizes data from the closely related compound, 4-formylphenyl-diphenylamine, as a primary reference. This is compared with another triphenylamine derivative, 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, to highlight structural similarities and differences within this class of compounds.
Crystallographic Data at a Glance: A Comparative Table
The following table summarizes the key crystallographic parameters for 4-formylphenyl-diphenylamine and 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile, offering a direct comparison of their crystal structures.
| Parameter | 4-formylphenyl-diphenylamine | 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile |
| Chemical Formula | C19H15NO | C25H18N4 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P12(1/)c1 | Pbca |
| a (Å) | 12.028(2) | 16.8662 (15) |
| b (Å) | 11.352(2) | 12.8555 (11) |
| c (Å) | 10.730(2) | 18.7561 (16) |
| α (°) | 90 | 90 |
| β (°) | 101.41(3) | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 1436.1 | 4066.8 (6) |
| Z | 4 | 8 |
| Temperature (K) | 293 | 173 |
| R-factor (Rgt(F)) | 0.049 | 0.048 |
| wR(ref)(F²) | 0.142 | 0.125 |
Data for 4-formylphenyl-diphenylamine sourced from reference[1]. Data for 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile sourced from reference[2][3].
The Blueprint of Discovery: A Detailed Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure through single-crystal XRD follows a meticulous workflow, from crystal selection to data analysis.
1. Crystal Selection and Mounting: A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal should be free of cracks and other visible defects. It is then mounted on a goniometer head using a cryoprotectant oil or a specialized adhesive.
2. Data Collection: The mounted crystal is placed in an X-ray diffractometer. The instrument bombards the crystal with a focused beam of X-rays, and the diffracted X-rays are detected. The crystal is rotated to collect diffraction data from all possible orientations. Data is typically collected at a low temperature (e.g., 100-173 K) to minimize thermal vibrations of the atoms.
3. Data Reduction: The raw diffraction images are processed to determine the intensity and position of each diffraction spot. This data is then used to determine the unit cell parameters and the space group of the crystal.
4. Structure Solution: The processed data is used to generate an initial model of the crystal structure. This is often achieved using direct methods or Patterson methods, which are computational algorithms that can determine the phases of the diffracted X-rays.
5. Structure Refinement: The initial structural model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts the atomic coordinates, thermal parameters, and other structural parameters until the calculated diffraction pattern matches the observed pattern as closely as possible. The quality of the final structure is assessed using metrics such as the R-factor.
6. Data Visualization and Analysis: The final, refined crystal structure is visualized using specialized software. This allows for the detailed analysis of bond lengths, bond angles, torsion angles, and intermolecular interactions within the crystal lattice.
Below is a graphical representation of the experimental workflow for single-crystal X-ray diffraction analysis.
References
A Researcher's Guide to Alternative Aldehyde-Functionalized Linkers for Covalent Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Linker Performance in COF Synthesis
Covalent Organic Frameworks (COFs) have emerged as a class of crystalline porous polymers with vast potential in gas storage, catalysis, sensing, and drug delivery. The choice of building blocks, particularly the aldehyde-functionalized linkers, is critical in determining the physicochemical properties and ultimate performance of these materials. While terephthaldehyde and its simple derivatives have been widely used, the exploration of alternative aldehyde linkers offers a powerful strategy to tune COF properties for specific applications. This guide provides a comparative analysis of various aldehyde-functionalized linkers, supported by experimental data and detailed protocols, to aid researchers in the rational design and synthesis of advanced COF materials.
Performance Comparison of Aldehyde-Functionalized Linkers
The structure and functionality of the aldehyde linker directly influence the crystallinity, porosity, and stability of the resulting COF. The following tables summarize quantitative data from various studies, offering a comparative overview of how different linkers impact key COF properties.
Table 1: Comparison of COFs Synthesized from Different Aldehyde Linkers
| Aldehyde Linker | Amine Linker | COF Name | BET Surface Area (m²/g) | Pore Size (nm) | Thermal Stability (°C) | Reference |
| Terephthaldehyde (TA) | p-Phenylenediamine (PDA) | TFP-PDA | ~478 | 1.2 | ~450 | [1] |
| 2,5-Dimethoxyterephthaldehyde | p-Phenylenediamine (PDA) | MeO-COF | ~1286 | 1.2 | ~450 | [1] |
| 2,5-Diethoxyterephthaldehyde | p-Phenylenediamine (PDA) | EtO-COF | ~1175 | 1.3 | ~450 | [1] |
| 2,5-Dihydroxyterephthalaldehyde | p-Phenylenediamine (PDA) | HO-COF | ~520 | 1.2 | ~400 | [2] |
| Thiophene-2,5-dicarbaldehyde | p-Phenylenediamine (PDA) | T-COF | ~650 | 1.1 | ~420 | [1] |
| 1,3,5-Triformylbenzene (TFB) | 1,4-Phenylenediamine (PDA) | TFB-PDA | ~783 | 1.5 | ~500 | [1] |
| 2,4,6-Trimethyl-1,3,5-triformylbenzene (Me₃TFB) | 1,4-Phenylenediamine (PDA) | Me₃TFB-PDA | ~1410 | 1.5 | >500 | [1] |
Table 2: Chemical Stability of Imine-Linked COFs in Various Solvents
| COF Name | Linkage Type | Stability in 1 M HCl | Stability in 1 M NaOH | Stability in Organic Solvents | Reference |
| TFP-PDA | Imine | Moderate | High | High | [3] |
| MeO-COF | Imine | High | High | High | [1] |
| β-ketoenamine COF | β-Ketoenamine | High | High | High | [4] |
| Aminal-COF | Aminal | Moderate | High | High | [5] |
The Impact of Linker Functionality
The introduction of functional groups onto the aldehyde linker backbone is a key strategy for tailoring COF properties.
-
Electron-Donating Groups: Substituents like methoxy (-OCH₃) and ethoxy (-OC₂H₅) can enhance the electron density of the aromatic ring, which can improve the stability of the imine linkage and, in some cases, lead to higher surface areas.[1] For example, the BET surface area of a COF synthesized from 2,5-dimethoxyterephthaldehyde was significantly higher than that of its non-functionalized counterpart.[1]
-
Electron-Withdrawing Groups: While less common, electron-withdrawing groups can be used to modulate the electronic properties of the COF for applications in catalysis and sensing.
-
Steric Hindrance: Bulky substituents on the aldehyde linker can influence the packing and porosity of the COF. For instance, the introduction of methyl groups on 1,3,5-triformylbenzene (TFB) to create 2,4,6-trimethyl-1,3,5-triformylbenzene (Me₃TFB) resulted in a COF with a significantly higher BET surface area.[1] This is attributed to the methyl groups preventing excessive layer stacking and promoting the formation of a more porous structure.[1]
Alternative Linkage Chemistries
While imine linkages are the most common, alternative linkages derived from aldehyde precursors offer enhanced stability and functionality.
-
β-Ketoenamine Linkages: Formed from the reaction of a 1,3,5-triformylphloroglucinol (TFP) linker with an amine, these COFs exhibit exceptional stability towards acids and bases.[4]
-
Aminal Linkages: The condensation of tetraaldehydes with secondary amines like piperazine results in aminal-linked COFs with good thermal and chemical stability, particularly under neutral and basic conditions.[5]
-
Azine Linkages: The reaction of aldehydes with hydrazine yields azine-linked COFs, which are known for their high crystallinity, porosity, and excellent chemical stability in both acidic and basic solutions.[5]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis of high-quality COFs. Below are representative protocols for the synthesis of imine-linked COFs using different aldehyde linkers.
Protocol 1: Solvothermal Synthesis of a 2D Imine-Linked COF (TFB-PDA)
Materials:
-
1,3,5-Triformylbenzene (TFB)
-
1,4-Phenylenediamine (PDA)
-
1,4-Dioxane
-
Mesitylene
-
6 M Acetic Acid
Procedure:
-
In a Pyrex tube, add 1,3,5-triformylbenzene (0.15 mmol) and 1,4-phenylenediamine (0.225 mmol).
-
Add a mixture of 1,4-dioxane (1.0 mL) and mesitylene (1.0 mL).
-
Add 6 M aqueous acetic acid (0.1 mL).
-
Sonicate the mixture for 10 minutes to ensure homogeneity.
-
Freeze the tube in liquid nitrogen, evacuate to a pressure below 100 mTorr, and flame-seal the tube.
-
Heat the sealed tube in an oven at 120 °C for 3 days.
-
After cooling to room temperature, collect the solid product by filtration and wash with anhydrous acetone and tetrahydrofuran.
-
The product is then purified by Soxhlet extraction with tetrahydrofuran for 24 hours.
-
Dry the purified COF under vacuum at 150 °C overnight to obtain a fine powder.
Protocol 2: Mechanochemical Synthesis of an Imine-Linked COF
Materials:
-
Aldehyde linker
-
Amine linker
-
Milling balls (e.g., stainless steel)
-
Milling jar
Procedure:
-
Place the aldehyde linker (1.0 equiv) and the amine linker (1.5 equiv) into a milling jar along with the milling balls.
-
Conduct the milling process in a ball mill at a specified frequency (e.g., 20-30 Hz) for a designated time (e.g., 60-90 minutes).
-
After milling, collect the solid product from the jar.
-
Wash the product with an appropriate solvent (e.g., acetone, THF) to remove any unreacted monomers.
-
Dry the final product under vacuum.
Visualization of Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated using the DOT language.
References
- 1. Enhanced surface area and reduced pore collapse of methylated, imine-linked covalent organic frameworks - Nanoscale (RSC Publishing) DOI:10.1039/D1NR05911D [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. Covalent Organic Frameworks: From Materials Design to Biomedical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hole-Transporting Materials Derived from Triphenylamine Aldehydes for Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and stable perovskite solar cells (PSCs) has led to intensive research into novel hole-transporting materials (HTMs). Among the various molecular designs, those derived from triphenylamine (TPA) have shown significant promise due to their excellent hole mobility and tunable electrochemical properties. This guide provides a comparative overview of HTMs synthesized from triphenylamine aldehydes, focusing on their performance in PSCs and the experimental protocols for their synthesis and characterization. While a single, comprehensive study directly comparing a wide range of aldehyde-derived TPA HTMs is not yet available in the literature, this guide synthesizes data from various sources to present a representative comparison.
Performance Comparison of Triphenylamine-Based Hole-Transporting Materials
The performance of a hole-transporting material is a critical determinant of the overall efficiency and stability of a perovskite solar cell. The key performance metrics include Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF). Below is a comparative table summarizing the performance of select TPA-based HTMs, including those with functionalities that can be derived from aldehyde precursors, against the commonly used Spiro-OMeTAD.
| Hole-Transporting Material (HTM) | Power Conversion Efficiency (PCE) [%] | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) [%] | Reference |
| Spiro-OMeTAD (Reference) | 15.9 | 1.05 | 20.42 | 75 | [1] |
| TPA-2,7-FLTPA-TPA | 17.1 | 1.06 | 21.00 | 78 | [1] |
| TPA-3,6-FLTPA-TPA | 13.9 | 1.04 | 19.85 | 67 | [1] |
| Planar TPA Derivative | 13.63 | 0.972 | 20.98 | 67 | [2] |
Note: The performance of HTMs can vary depending on the specific perovskite composition, device architecture, and fabrication conditions.
Molecular Design and Synthesis Strategy
The synthesis of HTMs from triphenylamine aldehydes typically involves condensation reactions, such as Schiff base formation or Knoevenagel condensation. These reactions offer a versatile platform for introducing various functional groups to the TPA core, thereby tuning the material's electronic and physical properties.
A common precursor for these syntheses is 4-formyltriphenylamine. By reacting this aldehyde with different aromatic amines (for Schiff bases) or active methylene compounds (for Knoevenagel products), a library of HTMs with diverse functionalities can be generated. The choice of reactants allows for the modification of properties such as:
-
Energy Levels (HOMO/LUMO): To ensure efficient hole extraction from the perovskite and effective electron blocking.
-
Hole Mobility: To facilitate charge transport to the electrode.
-
Solubility and Film-Forming Properties: For uniform and high-quality thin film deposition.
-
Thermal Stability: To enhance the long-term stability of the solar cell.
Below is a diagram illustrating the general synthetic pathway for creating a diverse set of TPA-based HTMs from a triphenylamine aldehyde precursor.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and evaluation of new hole-transporting materials.
Synthesis of a Triphenylamine Aldehyde-Based Schiff Base HTM (General Protocol)
This protocol describes a general method for the synthesis of a Schiff base HTM from 4-formyltriphenylamine and a substituted aniline.
-
Dissolution of Reactants: In a round-bottom flask, dissolve 4-formyltriphenylamine (1 equivalent) and the desired substituted aniline (1.1 equivalents) in a suitable solvent such as ethanol or toluene.[3]
-
Catalyst Addition: Add a catalytic amount of an acid, such as glacial acetic acid or p-toluenesulfonic acid, to the reaction mixture.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[3]
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.[3]
-
Purification: The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel to yield the pure Schiff base HTM.[4]
Fabrication of a Perovskite Solar Cell (General Protocol)
The following is a generalized workflow for the fabrication of a standard n-i-p planar perovskite solar cell to evaluate the performance of a newly synthesized HTM.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized HTMs.
-
Mass Spectrometry (MS): To verify the molecular weight of the target compounds.
-
UV-Visible Spectroscopy: To determine the optical absorption properties and estimate the optical bandgap of the HTMs.
-
Cyclic Voltammetry (CV): To determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which are crucial for assessing the energy level alignment with the perovskite layer.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and glass transition temperature of the HTMs, which are important for the operational stability of the solar cell.
-
Current-Voltage (J-V) Measurements: To determine the key photovoltaic parameters (PCE, Voc, Jsc, FF) of the fabricated solar cells under simulated solar illumination.
Conclusion and Future Outlook
Hole-transporting materials derived from triphenylamine aldehydes represent a promising class of materials for high-performance perovskite solar cells. The synthetic versatility offered by the aldehyde functionality allows for the systematic tuning of their optoelectronic and physical properties. While the currently available data is promising, further research is needed to conduct comprehensive comparative studies on a wider range of these materials to establish clear structure-property relationships. Future efforts should focus on designing and synthesizing novel triphenylamine aldehyde derivatives with enhanced hole mobility, optimized energy levels, and improved long-term stability to further advance the commercial viability of perovskite solar cell technology.
References
Validating the Structure of Bis(4-formylphenyl)phenylamine: A Comparative Guide to Mass Spectrometry and Alternative Techniques
For researchers, scientists, and professionals in drug development, the precise structural confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of mass spectrometry for the validation of Bis(4-formylphenyl)phenylamine, a key building block in materials science and organic synthesis. We will explore the experimental data supporting its structure and compare this technique with alternative analytical methods, namely Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
Structural Validation by Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For the structural validation of this compound, Electron Ionization (EI) mass spectrometry provides crucial information about the molecule's molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Experimental Data:
The structure of this compound (C₂₀H₁₅NO₂) has been confirmed by mass spectrometry. The experimentally determined mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is 302.1131, which is in close agreement with the calculated value of 301.1121 for the molecular formula C₂₀H₁₅NO₂.[1] This data strongly supports the successful synthesis of the target compound.
| Parameter | Value | Source |
| Molecular Formula | C₂₀H₁₅NO₂ | - |
| Calculated m/z (M) | 301.1121 | [1] |
| Experimental m/z [M+H]⁺ | 302.1131 | [1] |
Experimental Protocol for Mass Spectrometry:
The following is a general protocol for obtaining the mass spectrum of this compound, based on typical procedures for similar organic compounds.
-
Sample Preparation: A dilute solution of the purified compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.
-
Injection: The sample solution is introduced into the mass spectrometer.
-
Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam, causing the molecule to lose an electron and form a molecular ion (M⁺).
-
Acceleration: The positively charged ions are accelerated by an electric field.
-
Deflection: The ions are then deflected by a magnetic field. The degree of deflection is dependent on the mass-to-charge ratio of the ion.
-
Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.
Expected Fragmentation Pattern:
Comparison with Alternative Validation Techniques
While mass spectrometry provides excellent information on molecular weight and fragmentation, a comprehensive structural validation often employs complementary techniques like NMR spectroscopy and X-ray crystallography.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, fragmentation pattern | High sensitivity, small sample requirement, provides molecular formula | Does not provide detailed connectivity or stereochemistry |
| NMR Spectroscopy | Connectivity of atoms, chemical environment of nuclei | Provides detailed structural information, non-destructive | Lower sensitivity than MS, requires larger sample amounts, complex spectra for large molecules |
| X-ray Crystallography | Precise 3D arrangement of atoms in a crystal | Unambiguous determination of absolute structure and stereochemistry | Requires a single, high-quality crystal, which can be difficult to obtain |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful technique for elucidating the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR would be utilized.
-
¹H NMR: Would show distinct signals for the protons on the phenyl rings and the aldehyde protons. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the phenyl rings. The aldehyde protons would appear as a characteristic singlet at a downfield chemical shift (typically around 9-10 ppm).
-
¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbons of the formyl groups and the carbons of the aromatic rings.
Experimental Data (¹H and ¹³C NMR):
The following NMR data has been reported for this compound:[1]
-
¹H NMR (400 MHz, CDCl₃, δ ppm): 9.90 (s, 2H, CHO), 7.7-7.8 (m, 6H), 7.3-7.4 (m, 3H), 7.1-7.3 (m, 4H).
-
¹³C NMR (101 MHz, CDCl₃, δ ppm): 191.05, 151.72, 145.56, 131.70, 130.58, 130.21, 129.34, 126.48, 125.62.
X-ray Crystallography:
For an unambiguous determination of the three-dimensional structure, X-ray crystallography is the gold standard. This technique requires the compound to be in a crystalline form. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of bond lengths, bond angles, and the overall conformation of the molecule. While a crystal structure for this compound itself was not found in the search results, crystal structures of related triphenylamine derivatives have been reported, demonstrating the utility of this technique for confirming the propeller-like conformation of the triphenylamine core.[2][3]
Visualizing the Validation Workflow
The following diagrams illustrate the workflow for the validation of this compound using mass spectrometry and a comparison of the different analytical techniques.
References
A Comparative Guide to Solvothermal and Mechanochemical Synthesis of Bis(4-formylphenyl)phenylamine-Based COFs
For Researchers, Scientists, and Drug Development Professionals
The synthesis of Covalent Organic Frameworks (COFs) is a pivotal step in harnessing their potential for a myriad of applications, including drug delivery, catalysis, and sensing. The choice of synthetic methodology profoundly influences the resulting COF's properties, such as crystallinity, porosity, and stability. This guide provides an objective comparison of two prominent synthesis techniques—solvothermal and mechanochemical—for the preparation of imine-linked COFs derived from the versatile building block, Bis(4-formylphenyl)phenylamine.
At a Glance: Solvothermal vs. Mechanochemical Synthesis
| Parameter | Solvothermal Synthesis | Mechanochemical Synthesis |
| Principle | Crystallization from a supersaturated solution at elevated temperature and pressure. | Reaction induced by mechanical force (grinding, milling). |
| Reaction Time | Typically 2-7 days[1]. | Minutes to a few hours[2][3]. |
| Temperature | High (typically 120-150 °C)[1]. | Typically room temperature[2]. |
| Pressure | Autogenous pressure in a sealed vessel. | Ambient pressure. |
| Solvent Usage | Significant, often requiring specific and sometimes hazardous solvents[2]. | Minimal to none (liquid-assisted grinding)[2][4]. |
| Yield | Generally high, often >80%[1]. | High, often quantitative[4]. |
| Crystallinity | Typically yields highly crystalline materials. | Can vary; may be lower than solvothermal products, but high crystallinity is achievable[4]. |
| Porosity | Generally produces porous materials with high surface areas. | Can achieve high surface areas, sometimes comparable to or exceeding solvothermal methods[2]. |
| Scalability | Can be challenging to scale up due to the need for specialized pressure vessels[5]. | More readily scalable[3]. |
| Environmental Impact | Higher due to solvent use and energy consumption[2]. | Lower, considered a "green" chemistry approach[2]. |
Experimental Protocols
Detailed methodologies for the synthesis of a representative COF from this compound and p-phenylenediamine are provided below. It is important to note that these are generalized protocols and may require optimization for specific applications.
Solvothermal Synthesis Protocol
This method involves the reaction of the monomers in a sealed vessel under elevated temperature and pressure.
Materials:
-
This compound
-
p-Phenylenediamine
-
Solvent mixture (e.g., o-dichlorobenzene:n-butanol, 1:1 v/v)
-
Aqueous acetic acid (e.g., 6 M)
Procedure:
-
In a Pyrex tube, combine this compound (1 equivalent) and p-phenylenediamine (1.5 equivalents).
-
Add the solvent mixture (o-dichlorobenzene:n-butanol) to dissolve the monomers.
-
Add aqueous acetic acid as a catalyst.
-
The tube is flash-frozen in liquid nitrogen, evacuated, and flame-sealed.
-
The sealed tube is heated in an oven at 120 °C for 3-5 days[1].
-
After cooling to room temperature, the precipitate is collected by filtration.
-
The solid product is washed sequentially with anhydrous acetone and tetrahydrofuran to remove any unreacted monomers and oligomers.
-
The purified COF is then dried under vacuum at an elevated temperature (e.g., 150 °C).
Mechanochemical Synthesis Protocol (Liquid-Assisted Grinding)
This environmentally friendly method utilizes mechanical force to drive the reaction, often with a small amount of liquid to facilitate the process.
Materials:
-
This compound
-
p-Phenylenediamine
-
Liquid additive (e.g., a mixture of ethanol, mesitylene, and acetic acid)
Procedure:
-
Place this compound (1 equivalent) and p-phenylenediamine (1.5 equivalents) in a ball milling jar.
-
Add a few drops of the liquid additive.
-
The mixture is milled at room temperature for a specified time, which can range from 30 minutes to a few hours[4].
-
After milling, the solid product is collected.
-
The product is washed with a suitable solvent (e.g., acetone) to remove any residual reactants.
-
The final COF product is dried under vacuum.
Quantitative Data Comparison
The following table summarizes representative quantitative data for imine-linked COFs synthesized from triphenylamine-based monomers via solvothermal and mechanochemical methods. Disclaimer: The data presented below is compiled from different studies and does not represent a direct head-to-head comparison of a COF synthesized from this compound in a single study. It serves to illustrate the typical performance of each method.
| Parameter | Solvothermal Synthesis (Representative) | Mechanochemical Synthesis (Representative) |
| Yield | ~85-90%[1] | >95%[4] |
| BET Surface Area | 500 - 1500 m²/g[5][6] | 400 - 1400 m²/g[2] |
| Pore Volume | 0.3 - 0.8 cm³/g | 0.2 - 0.7 cm³/g |
| Crystallinity | High (sharp PXRD peaks) | Moderate to High (broader or less intense PXRD peaks)[4] |
Visualizing the Synthesis Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the solvothermal and mechanochemical synthesis processes.
Solvothermal Synthesis Workflow
Caption: Workflow for the solvothermal synthesis of this compound-based COFs.
Mechanochemical Synthesis Workflow
Caption: Workflow for the mechanochemical synthesis of this compound-based COFs.
Concluding Remarks
The choice between solvothermal and mechanochemical synthesis for this compound-based COFs depends on the specific requirements of the research or application. Solvothermal synthesis remains a reliable method for producing highly crystalline materials, which is often crucial for fundamental studies and applications requiring well-defined pore structures. However, its drawbacks in terms of time, energy, and solvent consumption are significant.
Mechanochemical synthesis, particularly liquid-assisted grinding, presents a compelling alternative that aligns with the principles of green chemistry.[2] Its rapidity, scalability, and reduced environmental footprint make it an attractive option for the large-scale production of COFs.[3] While crystallinity can be a concern, recent advancements have shown that highly crystalline COFs can be obtained through mechanochemical routes.[2][4]
For researchers and professionals in drug development, the ability to rapidly screen different COF structures and compositions is paramount. In this context, mechanochemical synthesis offers a significant advantage in terms of throughput. Furthermore, the reduced use of potentially toxic solvents in mechanochemical synthesis is a critical consideration for biomedical applications. Ultimately, a thorough evaluation of the desired material properties against the practicalities of each synthetic method will guide the optimal choice for the synthesis of this compound-based COFs.
References
- 1. researchgate.net [researchgate.net]
- 2. Green mechanochemical synthesis of imine-linked covalent organic frameworks for high iodine capture - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
Safety Operating Guide
Proper Disposal of Bis(4-formylphenyl)phenylamine: A Guide for Laboratory Professionals
Immediate Safety and Logistical Information for the Disposal of Bis(4-formylphenyl)phenylamine
The proper disposal of this compound, a compound used in various research applications, is crucial for ensuring laboratory safety and environmental protection. This substance is classified with specific hazards, necessitating a structured disposal protocol. It may cause an allergic skin reaction and has the potential for long-lasting harmful effects on aquatic life.[1] Therefore, it is imperative to manage its waste stream with diligence and adherence to institutional and regulatory guidelines.
Hazard Profile and Safety Precautions
Before handling this compound for disposal, it is essential to be aware of its hazard classifications:
| Hazard Statement | GHS Code | Source |
| May cause an allergic skin reaction. | H317 | [1] |
| May cause long lasting harmful effects to aquatic life. | H413 |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes, but is not limited to:
-
Safety goggles or a face shield
-
Chemical-resistant gloves
-
A laboratory coat
All handling of the compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
Step-by-Step Disposal Procedure
The recommended and primary method for the disposal of this compound is through a certified hazardous waste disposal service.[2] In-laboratory treatment is not advised without specific, validated protocols and institutional approval.
1. Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled hazardous waste container.[3]
-
The container must be made of a compatible material (e.g., glass or high-density polyethylene) and have a tightly sealing lid to prevent leaks and vapor release.[2][4]
-
Do not mix this waste with other chemical waste streams, especially incompatible materials like strong acids or oxidizing agents, to prevent hazardous reactions.[2][5]
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."[3][6]
-
Include the full chemical name: "this compound" and its CAS number (53566-95-3).
-
Indicate the specific hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").
-
Note the accumulation start date as required by your institution's Environmental Health and Safety (EHS) department.[3]
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is within the line of sight of where the waste is generated.[6]
-
The storage area should be cool, well-ventilated, and away from direct sunlight and heat sources.[2][5]
-
Ensure the container is stored in secondary containment to prevent spills.[7]
4. Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]
-
Follow all institutional procedures for waste manifest documentation and handover.[6] The precautionary statement P501 specifically advises to "Dispose of contents/ container to an approved waste disposal plant."
Experimental Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. This compound | 53566-95-3 | TCI AMERICA [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rtong.people.ust.hk [rtong.people.ust.hk]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling Bis(4-formylphenyl)phenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, operational procedures, and disposal plans for the handling of Bis(4-formylphenyl)phenylamine (CAS No. 53566-95-3). Adherence to these guidelines is essential for ensuring a safe laboratory environment and mitigating potential risks associated with this chemical.
Hazard Summary
This compound is a solid substance that requires careful handling due to its potential health and environmental hazards. Based on available safety data, the primary hazards are:
-
Skin Sensitization: May cause an allergic skin reaction upon contact.[1][2]
-
Aquatic Toxicity: May cause long-lasting harmful effects to aquatic life.[1][2]
It is crucial to handle this compound with appropriate personal protective equipment and within a controlled environment to minimize exposure.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin contact and inhalation of dust particles.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection. |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. Double-gloving is recommended, and gloves should be changed frequently. |
| Body Protection | Laboratory Coat | To protect skin and personal clothing from contamination. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne dust concentrations. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for safely handling this compound from receipt to disposal.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.
2. Handling the Solid Compound:
-
Work Area: All handling of the solid compound, including weighing and transferring, must be conducted within a certified chemical fume hood to control dust.
-
Weighing: Use a balance inside the fume hood or a ventilated balance enclosure.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Reactions: Set up glassware securely within the fume hood for any chemical reactions.
3. Post-Handling Procedures:
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: Unused this compound and any materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquid chemical waste.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.
-
-
Waste Disposal:
-
All waste must be disposed of as hazardous waste through your institution's environmental health and safety (EHS) office.[1]
-
Do not dispose of this chemical down the drain or in regular trash.[1]
-
Ensure waste containers are properly sealed and stored in a designated satellite accumulation area while awaiting pickup.
-
Quantitative Data Summary
| Property | Value | Source |
| Physical State | Solid (Powder/Crystal) | TCI |
| Melting Point | 140.0 to 145.0 °C | TCI |
| Molecular Formula | C₂₀H₁₅NO₂ | TCI[2] |
| Molecular Weight | 301.35 g/mol | TCI[2] |
| Storage Temperature | Room temperature (Recommended in a cool, dark place, <15°C) | TCI[2] |
| Special Handling | Store under inert gas; Air sensitive | TCI[2] |
Experimental Workflow and Safety Procedures
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
